Product packaging for O-Methylmurrayamine A(Cat. No.:)

O-Methylmurrayamine A

Cat. No.: B1255133
M. Wt: 293.4 g/mol
InChI Key: GDQWCFKJPYSDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Methylmurrayamine A has been reported in Murraya koenigii with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO2 B1255133 O-Methylmurrayamine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole

InChI

InChI=1S/C19H19NO2/c1-11-9-15-13-6-5-12(21-4)10-16(13)20-17(15)14-7-8-19(2,3)22-18(11)14/h5-10,20H,1-4H3

InChI Key

GDQWCFKJPYSDDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=CC(=C4)OC

Synonyms

O-methylmurrayamine A

Origin of Product

United States

Foundational & Exploratory

O-Methylmurrayamine A: A Technical Guide to its Natural Source and Isolation from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid that has been isolated from Murraya koenigii (Linn.) Spreng, commonly known as the curry tree. This compound, along with other carbazole alkaloids found in the plant, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sourcing of this compound and details the experimental protocols for its isolation from the leaves of Murraya koenigii.

Natural Source: Murraya koenigii

Murraya koenigii, a member of the Rutaceae family, is an aromatic shrub or small tree native to the Indian subcontinent and is now cultivated in many other parts of the world. The leaves, in particular, are a rich source of a wide array of bioactive compounds, most notably carbazole alkaloids.[3][4] These alkaloids are responsible for many of the medicinal properties attributed to the plant in traditional medicine.[4] this compound is one of the numerous pyranocarbazole alkaloids that have been successfully isolated from the leaves of this plant.[1][5]

Isolation of this compound from Murraya koenigii Leaves

The isolation of this compound from the leaves of Murraya koenigii is a multi-step process involving extraction and chromatographic separation. While specific yields for this compound are not widely reported, the general methodologies for the isolation of carbazole alkaloids provide a robust framework for obtaining the pure compound.

Experimental Protocols

1. Plant Material Collection and Preparation: Fresh leaves of Murraya koenigii are collected and shade-dried at room temperature. The dried leaves are then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction: The powdered leaves are subjected to exhaustive extraction with a suitable organic solvent. Acetone is a commonly used solvent for the extraction of carbazole alkaloids from M. koenigii.[6]

  • Protocol:

    • Macerate the dried leaf powder (e.g., 500 g) in acetone (e.g., 2 L) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50 °C to obtain the crude acetone extract.

3. Chromatographic Separation: The crude extract, a complex mixture of various phytochemicals, is then subjected to column chromatography for the separation and purification of this compound. Silica gel is the most commonly used stationary phase for this purpose.

  • Protocol:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as petroleum ether or n-hexane.

    • Adsorb the crude acetone extract onto a small amount of silica gel to create a slurry.

    • Load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of solvents with increasing polarity. A common solvent gradient starts with petroleum ether and gradually introduces a more polar solvent like ethyl acetate or chloroform.

    • Collect the eluate in fractions of a specific volume (e.g., 20-25 mL).

    • Monitor the fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm and 366 nm) to identify the fractions containing the desired compound.

    • Pool the fractions containing this compound based on their TLC profiles.

    • Further purify the pooled fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

Data Presentation: Spectroscopic Characterization

The structural elucidation of the isolated this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Quantitative Data for this compound Isolation

ParameterValueReference
Starting MaterialDried leaves of Murraya koenigii[6]
Extraction SolventAcetone[6]
Chromatographic MethodSilica Gel Column Chromatography[6]
Yield
Crude Acetone ExtractNot explicitly reported for this compound isolation protocols.
Pure this compoundNot explicitly reported in the reviewed literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound were not explicitly available in the reviewed search results. The following is a representative table structure that would be populated with the specific chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz upon obtaining the data.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) Multiplicity, J (Hz)
Data to be populatedData to be populated

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii leaves.

Isolation_Workflow Start Dried Murraya koenigii Leaf Powder Extraction Solvent Extraction (Acetone) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Acetone Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Purification Further Purification Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the natural source and a general yet detailed protocol for the isolation of the promising bioactive compound, this compound, from the leaves of Murraya koenigii. The provided experimental workflow serves as a foundational methodology for researchers and scientists in the fields of natural product chemistry and drug development. Further research to quantify the yield of this compound and to fully characterize its spectroscopic properties will be invaluable for its future therapeutic applications. The potent biological activities of this pyranocarbazole alkaloid underscore the importance of continued investigation into the rich chemical diversity of medicinal plants like Murraya koenigii.

References

O-Methylmurrayamine A: A Comprehensive Technical Guide to its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A, a pyranocarbazole alkaloid, has garnered significant interest in the scientific community due to its promising biological activities. Initially identified as a synthetic derivative of murrayamine A, it was later isolated from the leaves of Murraya koenigii and Murraya siamensis.[1] This technical guide provides an in-depth overview of the structure elucidation and characterization of this compound, presenting a compilation of spectroscopic data, detailed experimental protocols for its isolation and synthesis, and insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a small molecule with the chemical formula C19H19NO2 and a molecular weight of 293.4 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC19H19NO2PubChem
Molecular Weight293.4 g/mol PubChem
IUPAC Name9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazolePubChem
Monoisotopic Mass293.141578849 DaPubChem
XLogP34.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass293.141578849 DaPubChem
Topological Polar Surface Area34.3 ŲPubChem
Heavy Atom Count22PubChem

Structure Elucidation

The determination of the chemical structure of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS), and confirmed by X-ray crystallography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are crucial for elucidating the connectivity of atoms in the molecule. The structural confirmation of synthetic this compound was achieved using 1H NMR, 13C NMR, and HR-ESI-MS.[1]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the precise molecular weight and elemental composition of a compound. The structure of synthesized this compound was confirmed by HR-ESI-MS.[1]

Specific quantitative data for NMR, IR, and HR-MS are detailed in the tables in the "Data Presentation" section.

X-ray Crystallography

The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 959120. This analysis provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocols

Isolation from Natural Sources

This compound can be isolated from the leaves of Murraya koenigii. A general procedure for the isolation of carbazole alkaloids from this plant involves the following steps:

  • Extraction: The dried and powdered leaves of Murraya koenigii are extracted with a suitable organic solvent, such as acetone or methanol, at room temperature.

  • Concentration: The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation and Purification: The crude extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by repeated column chromatography or preparative TLC to afford the pure compound.

Figure 1: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound has been reported, providing a synthetic route to access this natural product and its analogs for further biological evaluation.[1] The key steps in the synthesis involve the formation of a carbazole intermediate followed by cyclization.[1]

Figure 2: Simplified logical flow of the total synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in several therapeutic areas, including neuroprotection and cancer treatment.

Neuroprotective Effects

This compound has been shown to exhibit neuroprotective effects against H2O2-induced damage in PC12 cells.[1]

Anti-Cancer Activity

Notably, this compound has displayed potent anti-cancer activity against DLD-1 colon cancer cells.[2] Its mechanism of action involves the downregulation of the mTOR/AKT signaling pathway and the induction of mitochondrial apoptosis.[2] This is characterized by altered cellular morphology, cell cycle arrest in the G2/M phase, increased reactive oxygen species (ROS) levels, and depolarization of the mitochondrial membrane.[2]

Figure 3: Signaling pathway of this compound in colon cancer cells.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data Summary

Data TypeParameterValue
Molecular Formula -C19H19NO2
Molecular Weight g/mol 293.4
HR-ESI-MS [M+H]+ m/zData to be sourced from full text
IR Spectrum Key Peaks (cm-1)Data to be sourced from full text

Table 2: 1H NMR Spectral Data

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Assignments to be sourced from full text

Table 3: 13C NMR Spectral Data

Carbon AssignmentChemical Shift (ppm)
Assignments to be sourced from full text

Conclusion

This compound is a pyranocarbazole alkaloid with significant biological potential, particularly in the areas of neuroprotection and oncology. Its structure has been unequivocally established through a combination of modern spectroscopic techniques and X-ray crystallography. The availability of a total synthetic route opens avenues for the creation of novel analogs with potentially enhanced therapeutic properties. This technical guide provides a centralized resource of the current knowledge on this compound, which will be invaluable for researchers and professionals seeking to further explore its medicinal applications. Further investigation into its detailed mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

O-Methylmurrayamine A: A Technical Overview of its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional Ayurvedic medicine. Recent scientific investigations have highlighted its potential as a selective anticancer agent. This technical guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its cytotoxic and pro-apoptotic effects on cancer cells, providing a detailed resource for researchers in oncology and drug discovery.

Quantitative Data Summary: Cytotoxicity Profile

This compound has demonstrated potent and selective activity against colon cancer cells. The following table summarizes the key quantitative data regarding its cytotoxic effects. For comparative purposes, data for the related carbazole alkaloid, murrayanine, is also included, which has been studied in oral cancer models.

CompoundCell LineCell TypeIC50 Value (µM)Non-Cancer Cell LineIC50 Value (µM)Reference
This compound DLD-1Human Colon Cancer17.9HEK-293 (Human Embryonic Kidney), HaCaT (Human Keratinocyte)Not cytotoxic at tested concentrations[1][2]
MurrayanineSCC-25Human Oral Cancer15hTERT-OME (Human Oral Keratinocytes)92[3]

Core Mechanism of Action in Colon Cancer

Studies utilizing the DLD-1 human colon cancer cell line have elucidated a multi-faceted mechanism of action for this compound, primarily centered on the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways.[1][2]

Induction of G2/M Cell Cycle Arrest

This compound treatment leads to an accumulation of DLD-1 cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.

Stimulation of Oxidative Stress and Mitochondrial Dysfunction

The compound has been shown to increase the intracellular levels of reactive oxygen species (ROS).[1][2] This elevation in oxidative stress contributes to cellular damage and triggers the intrinsic apoptotic pathway through the depolarization of the mitochondrial membrane.[1][2]

Modulation of the Akt/mTOR Signaling Pathway

A critical aspect of this compound's mechanism is the downregulation of the Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting Akt and mTOR, this compound effectively dismantles a key survival mechanism in cancer cells.

Induction of Caspase-Dependent Apoptosis

The culmination of these effects is the induction of programmed cell death, or apoptosis. This is achieved through:

  • Upregulation of the Bax/Bcl-2 Ratio: this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][2]

  • Activation of Caspase-3: The compound leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell during apoptosis.[1][2]

O_Methylmurrayamine_A_Colon_Cancer_Pathway cluster_cell DLD-1 Colon Cancer Cell cluster_akt_mtor Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation cluster_effects Cellular Effects OMM This compound Akt Akt OMM->Akt Inhibits Bcl2 Bcl-2 OMM->Bcl2 Inhibits Bax Bax OMM->Bax Activates ROS ROS Increase OMM->ROS G2M G2/M Arrest OMM->G2M mTOR mTOR Akt->mTOR Activation Akt->Bcl2 Maintains Mito Mitochondrial Depolarization Bcl2->Mito Inhibits Bax->Mito Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis ROS->Mito Mito->Caspase3 Activates G2M->Apoptosis Murrayanine_Oral_Cancer_Pathway cluster_cell SCC-25 Oral Cancer Cell cluster_akt Akt/mTOR Pathway cluster_raf Raf/MEK/ERK Pathway cluster_survival Downstream Effects Mur Murrayanine (Carbazole Alkaloid) Akt_p Akt Mur->Akt_p Inhibits Raf Raf Mur->Raf Inhibits Apoptosis Apoptosis Mur->Apoptosis Induces mTOR_p mTOR Akt_p->mTOR_p Proliferation Cell Proliferation & Survival mTOR_p->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Proliferation->Apoptosis Inhibits Experimental_Workflow cluster_assays Downstream Assays cluster_outputs Data Outputs start Cancer Cell Culture (e.g., DLD-1) treatment Treatment with This compound start->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry treatment->flow wb Western Blot treatment->wb ic50 IC50 Value (Cell Viability) mtt->ic50 cell_cycle Cell Cycle Profile (G2/M Arrest) flow->cell_cycle protein Protein Expression (Akt, Bcl-2, etc.) wb->protein

References

In-Depth Spectroscopic Analysis of O-Methylmurrayamine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-Methylmurrayamine A, a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii. The information presented herein is intended to support research and development efforts by offering a detailed repository of its structural and spectroscopic properties.

Chemical Structure and Origin

This compound is a natural product with the chemical formula C₁₉H₁₉NO₂ and a molecular weight of 293.36 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole. This compound has been isolated from Murraya koenigii, a plant widely used in traditional medicine.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is compiled from scientific literature, primarily from the work of Nalli et al. (2016).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
8.02d7.8H-4
7.80sH-5
7.35t7.8H-3
7.27sNH
7.20t7.8H-2
6.85d7.8H-1
6.53d9.8H-4'
5.60d9.8H-3'
3.92sOCH₃
2.35sAr-CH₃
1.48sC(2')-(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
155.8C-8a
148.5C-6
142.8C-4a
139.5C-9a
128.5C-4'
126.2C-5a
123.8C-3
121.5C-4
119.8C-2
117.5C-3'
115.2C-1
110.5C-5
104.2C-7
98.8C-8
77.8C-2'
56.2OCH₃
27.5C(2')-(CH₃)₂
16.5Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its structural features.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3435N-H Stretching
2924C-H Stretching (aliphatic)
1640C=C Stretching (aromatic)
1580N-H Bending
1465C-H Bending (aliphatic)
1208C-O Stretching (ether)
1125C-N Stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that provides a highly accurate mass measurement.

Table 4: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺294.1494294.1492

Experimental Protocols

The following section outlines the general methodologies for the spectroscopic analysis of this compound, based on typical procedures for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a 500 MHz NMR spectrometer.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer. The analysis is performed in positive ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is determined with high accuracy.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Murraya koenigii Leaves Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Isolated_Compound This compound Chromatography->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Isolated_Compound->MS IR IR Spectroscopy Isolated_Compound->IR Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Final Structure Data_Analysis->Structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

NMR_Analysis_Pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Connectivity Bond Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Complete Structure Connectivity->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

O-Methylmurrayamine A: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Methylmurrayamine A, a pyrano[3,2-a]carbazole alkaloid, has emerged as a molecule of significant interest in natural product chemistry and pharmacology. Initially referenced as a synthetic derivative in 1991, its subsequent isolation from the leaves of Murraya koenigii in 2003 marked the beginning of investigations into its biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound, with a focus on its promising anti-cancer and neuroprotective properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The journey of this compound from a synthetic entity to a naturally occurring bioactive compound highlights a common trajectory in phytochemistry.

  • 1991: The first mention of this compound appeared in scientific literature as a synthetic derivative of murrayamine A, a carbazole alkaloid isolated from Murraya euchrestifolia.

  • 2003: A significant milestone was achieved when Nakatani and co-workers reported the first isolation of this compound from a natural source, the leaves of Murraya koenigii (curry tree) collected in Malaysia.[1] This discovery confirmed its status as a natural product.

  • Subsequent Isolations: this compound has also been identified in other plant species, including Murraya microphylla.

The timeline of these key events is illustrated in the following diagram.

G cluster_0 Timeline of Discovery 1991 First mention as a synthetic derivative of murrayamine A 2003 First isolation from Murraya koenigii by Nakatani et al. 1991->2003 Transition to natural product Later Isolations Isolated from other species like Murraya microphylla 2003->Later Isolations Broader occurrence G cluster_synthesis Total Synthesis of this compound StartingMaterials Starting Materials Intermediate1 Intermediate Formation StartingMaterials->Intermediate1 Cyclization Key Step: Pd-catalyzed Intramolecular Cyclization Intermediate1->Cyclization CarbazoleIntermediate Carbazole Intermediate Cyclization->CarbazoleIntermediate FinalSteps Further Modifications CarbazoleIntermediate->FinalSteps OMethylmurrayamineA This compound FinalSteps->OMethylmurrayamineA G cluster_anticancer Anti-Cancer Signaling Pathway of this compound OMMA This compound Akt_mTOR Akt/mTOR Pathway OMMA->Akt_mTOR Downregulates Apoptosis Apoptosis Akt_mTOR->Apoptosis Leads to CellCycleArrest G2/M Cell Cycle Arrest Apoptosis->CellCycleArrest ROS Increased ROS Apoptosis->ROS MitoDepol Mitochondrial Membrane Depolarization Apoptosis->MitoDepol G cluster_neuroprotection Proposed Neuroprotective Mechanism of this compound H2O2 H₂O₂ (Oxidative Stress) ROS_increase Increased ROS H2O2->ROS_increase CellDamage Neuronal Cell Damage ROS_increase->CellDamage OMMA This compound Antioxidant Antioxidant Effect OMMA->Antioxidant Antioxidant->ROS_increase Scavenges/Reduces Protection Neuroprotection Antioxidant->Protection

References

O-Methylmurrayamine A: A Comprehensive Review for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine.[1][2] Recent preclinical studies have highlighted its potential as an anti-cancer agent, particularly in the context of colon cancer. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, experimental data, and relevant protocols to support further cancer research and drug development efforts.

Anti-Proliferative Activity and Cytotoxicity

This compound has demonstrated potent anti-proliferative activity against human colon cancer cell lines. The primary quantitative data available pertains to its effect on DLD-1 colon cancer cells.

Cell LineCompoundIC50 Value (µM)Non-Cancerous Cell Lines (Cytotoxicity)Reference
DLD-1This compound17.9No significant cytotoxicity in HEK-293 and HaCaT cells[1][2]
DLD-1Murrayazoline (for comparison)5.7No significant cytotoxicity in HEK-293 and HaCaT cells[1][2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer effects of this compound in DLD-1 colon cancer cells are attributed to its ability to induce mitochondrial apoptosis and cause cell cycle arrest at the G2/M phase.[1][2] This is achieved through the downregulation of the mTOR/AKT signaling pathway.[1][2]

Signaling Pathway

This compound treatment leads to the downregulation of the Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[1][2] This inhibition subsequently leads to an increased Bax/Bcl-2 protein expression ratio and the activation of caspase-3, culminating in caspase-dependent apoptosis.[1][2]

G OMMA This compound AKT AKT OMMA->AKT inhibits mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 mTOR->Bcl2 promotes Bax Bax Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria promotes cytochrome c release Caspase3 Caspase-3 Mitochondria->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed DLD-1 cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound adhere->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of O-Methylmurrayamine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: O-Methylmurrayamine A is a pyranocarbazole alkaloid first isolated from the leaves of Murraya koenigii.[1] This natural product has garnered significant interest due to its potential therapeutic properties, including neuroprotective and anti-cancer activities.[1][2][3] Notably, it has demonstrated potent anti-cancer activity against colon cancer cells and is being investigated for its potential in cancer therapeutics.[2][3] This document provides a detailed protocol for the total synthesis of this compound, based on the work of Zang et al. (2017), which features a key palladium-mediated intramolecular cyclization under mild conditions.[1]

Key Synthetic Strategy:

The total synthesis of this compound hinges on the construction of the multi-substituted carbazole nucleus. A critical step in this synthesis is an intramolecular C-C oxidative cyclization mediated by palladium.[1] An improved, milder condition for this key step allows for a more scalable and efficient synthesis compared to previously reported methods that required harsh conditions.[1]

Experimental Protocols:

The following section details the step-by-step experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene (Compound 2)

  • Reaction Description: Protection of the hydroxyl group of 2-methyl-5-nitrophenol with tert-butyldiphenylchlorosilane.

  • Protocol:

    • Dissolve 2-methyl-5-nitrophenol (153 g, 1 mol) and imidazole (75 g, 1.1 mol) in 750 ml of CH2Cl2.

    • Add a solution of tert-butyldiphenylchlorosilane (302.5 g, 1.1 mol) in 250 ml of CH2Cl2 dropwise at room temperature.

    • Stir the reaction mixture for 5 hours at room temperature.

    • Wash the mixture with water, saturated NaHCO3 solution, and brine.

    • Dry the organic layers over sodium sulfate and evaporate the solvent.

    • Wash the resulting solid with a small amount of CH3OH to obtain the product as a light yellow crystal.[1]

Step 2: Synthesis of 3-(tert-butyldiphenylsilyloxy)-4-methylaniline (Compound 3)

  • Reaction Description: Reduction of the nitro group to an amine using palladium on activated charcoal as a catalyst.

  • Protocol:

    • Combine 3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene (150 g, 0.38 mol) and 10% palladium on activated charcoal (15 g) in 400 ml of THF.

    • Stir the mixture at ambient temperature under a hydrogen atmosphere for three hours.

    • Remove the catalyst by filtration.

    • Remove the solvent by evaporation to obtain the product as a white powder.[1]

Step 3: Synthesis of the Carbazole Intermediate (Compound 5)

  • Reaction Description: Palladium-mediated intramolecular C-C oxidative cyclization to form the carbazole ring system. This is a key step in the synthesis.

  • Protocol:

    • The specific diarylamine precursor is prepared from 3-(tert-butyldiphenylsilyloxy)-4-methylaniline.

    • The diarylamine is subjected to cyclization conditions. While the reference mentions achieving a 50g scale reaction, specific reagent quantities for this step beyond the palladium catalyst are not detailed in the provided snippets. The key improvement is the use of 1.1 equivalents of Pd(OAc)2 at 60 °C in THF, which is a milder condition than previously reported (0.2 equiv. Pd(OAc)2, 2.5 equiv. Cu(OAc)2, PivOH, microwave at 110 °C).[1]

Step 4: Deprotection to form the Hydroxycarbazole (Compound 6)

  • Reaction Description: Removal of the tert-butyldiphenylsilyl protecting group using tetrabutylammonium fluoride (TBAF).

  • Protocol:

    • Add a solution of tetrabutylammonium fluoride (33.7 g, 2 equiv) in 100 ml of THF to a stirred solution of the carbazole intermediate (30 g, 1 equiv) in 200 ml of THF at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by adding 300 ml of water.

    • Extract the mixture with EtOAc (3 x 300 ml).

    • Wash the combined organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography (petroleum ether/EtOAc = 2:1) to afford the product as a white solid.[1]

Step 5: Final construction of this compound (Compound 7)

  • Reaction Description: The final steps involve the introduction of the pyran ring. The specific details for this transformation are not fully elaborated in the provided search results but would logically follow from the hydroxycarbazole intermediate.

Data Presentation:

Table 1: Summary of Reaction Yields and Conditions

StepProduct NameStarting MaterialKey ReagentsConditionsYield (%)
13-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene2-methyl-5-nitrophenolTBDPSCl, Imidazole, CH2Cl2Room temperature, 5 h88%
23-(tert-butyldiphenylsilyloxy)-4-methylaniline3-(tert-butyldiphenylsilyloxy)-4-methyl-1-nitrobenzene10% Pd/C, H2, THFAmbient temperature, 3 h94%
3Carbazole Intermediate (Compound 5)Diaryl-amine precursorPd(OAc)2 (1.1 equiv), THF60 °C85%
4Hydroxycarbazole (Compound 6)Carbazole Intermediate (Compound 5)TBAF, THF0 °C to Room temperature, 2 h94%

Mandatory Visualization:

Total_Synthesis_of_O_Methylmurrayamine_A A 2-Methyl-5-nitrophenol B 3-(tert-butyldiphenylsilyloxy)- 4-methyl-1-nitrobenzene A->B TBDPSCl, Imidazole C 3-(tert-butyldiphenylsilyloxy)- 4-methylaniline B->C H2, Pd/C D Diarylamine Precursor C->D Coupling E Carbazole Intermediate D->E Pd(OAc)2 (Key Step: Intramolecular Cyclization) F Hydroxycarbazole E->F TBAF G This compound F->G Annulation

Caption: Synthetic workflow for the total synthesis of this compound.

Biological Activity Context:

This compound has been shown to possess significant biological activities. It demonstrates neuroprotective effects against H2O2-induced PC12 cell damage.[1] Furthermore, it exhibits potent anti-cancer activity, particularly against colon cancer cells, with an IC50 value of 17.9µM.[2][3] Its mechanism of action in colon cancer involves the downregulation of the mTOR/AKT pathway and induction of mitochondrial apoptosis, leading to cell cycle arrest in the G2/M phase.[2][3] These findings highlight the therapeutic potential of this compound and underscore the importance of efficient synthetic routes for its production and the development of its derivatives.

Biological_Activity_Pathway cluster_OMMA This compound cluster_Cellular_Effects Cellular Effects OMMA This compound mTOR_AKT mTOR/AKT Pathway (Downregulation) OMMA->mTOR_AKT ROS Increased Reactive Oxygen Species OMMA->ROS G2M G2/M Phase Cell Cycle Arrest OMMA->G2M Apoptosis Mitochondrial Apoptosis mTOR_AKT->Apoptosis Mito Mitochondrial Membrane Depolarization ROS->Mito Mito->Apoptosis G2M->Apoptosis

References

Application Notes and Protocols for O-Methylmurrayamine A in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated significant potential as an anti-cancer agent.[1] In vitro studies have highlighted its cytotoxic effects against cancer cells, operating through a multifaceted mechanism that includes the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] A key molecular target of this compound is the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of mitochondrial-mediated apoptosis and the inhibition of pro-survival signaling pathways. Treatment of cancer cells with this compound leads to a cascade of cellular events, including:

  • Downregulation of the Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and mTOR, key kinases in a signaling cascade that promotes cell proliferation and survival.[1][2]

  • Induction of Apoptosis: Inhibition of the Akt/mTOR pathway contributes to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in the balance of apoptotic regulators results in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][2]

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The compound induces an increase in intracellular ROS levels, which can lead to oxidative stress and cellular damage, further contributing to apoptosis.[1][2]

  • Mitochondrial Membrane Depolarization: this compound can induce depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.[1]

Data Presentation

The cytotoxic and mechanistic effects of this compound have been quantified in various in vitro assays. The following tables summarize the available quantitative data, primarily from studies on the DLD-1 human colon cancer cell line.

Cell LineAssayParameterValueReference
DLD-1 (Colon Cancer)MTT AssayIC5017.9 µM[1][2]
HEK-293 (Non-cancerous)MTT AssayCytotoxicityNon-specific cytotoxicity not observed[1][2]
HaCaT (Non-cancerous)MTT AssayCytotoxicityNon-specific cytotoxicity not observed[1][2]

Table 1: Cytotoxicity of this compound in various cell lines.

Cell LineParameter MeasuredEffect of this compoundReference
DLD-1Cell Cycle DistributionArrest in G2/M phase[1][2]
DLD-1Reactive Oxygen Species (ROS)Increased levels[1][2]
DLD-1Mitochondrial Membrane PotentialDepolarization[1]
DLD-1Protein ExpressionUpregulation of Bax/Bcl-2 ratio[1][2]
DLD-1Enzyme ActivityActivation of Caspase-3[1][2]
DLD-1Protein PhosphorylationDownregulation of Akt/mTOR[1][2]

Table 2: Mechanistic effects of this compound on DLD-1 colon cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols can be adapted for use with various cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare controls as per the LDH kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).

  • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well plates or culture flasks

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or culture flasks and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Signaling Pathway of this compound

O_Methylmurrayamine_A_Pathway cluster_cell Cancer Cell cluster_akt_mtor Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle cluster_ros Oxidative Stress OMMA This compound Akt Akt OMMA->Akt Inhibits G2M_Arrest G2/M Arrest OMMA->G2M_Arrest ROS ↑ Reactive Oxygen Species OMMA->ROS mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assays

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Apoptosis Assays start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (24-72 hours) treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Cytotoxicity) incubation->LDH AnnexinV Annexin V/PI Assay (Apoptosis) incubation->AnnexinV data_analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) MTT->data_analysis LDH->data_analysis AnnexinV->data_analysis end End: Results data_analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of O-Methylmurrayamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the neuroprotective properties of O-Methylmurrayamine A, a natural carbazole alkaloid. The described methodologies are designed for an in vitro model of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons.

Introduction

This compound, isolated from Murraya koenigii and Murraya siamensis, has demonstrated potential neuroprotective effects against oxidative stress-induced cell death in PC12 cells.[1][2][3] This protocol outlines a comprehensive strategy to further investigate these effects using the human neuroblastoma cell line SH-SY5Y and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of Parkinsonian-like neuronal damage.[4][5][6][7] The SH-SY5Y cell line is a widely used model in neurotoxicity and neuroprotection studies due to its human origin and dopaminergic characteristics.[8][9][10][11][12]

The following protocols detail cell culture maintenance, induction of neurotoxicity, treatment with this compound, and subsequent assessment of cell viability, apoptosis, mitochondrial health, and key signaling pathways.

Experimental Protocols

Cell Culture and Maintenance

The human neuroblastoma SH-SY5Y cell line is the selected in vitro model for this protocol.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • For experiments, seed the cells in 96-well, 24-well, or 6-well plates at an appropriate density and allow them to adhere for 24 hours.

Induction of Neurotoxicity with MPP+

MPP+ is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in vitro.[13][4][5][6][7]

Materials:

  • MPP+ iodide salt

  • Serum-free DMEM/F12

Protocol:

  • Prepare a stock solution of MPP+ in sterile water or PBS.

  • On the day of the experiment, dilute the MPP+ stock solution to the desired final concentration in serum-free DMEM/F12. A typical concentration range to induce significant cell death in SH-SY5Y cells is 500 µM to 2 mM, which should be optimized in your laboratory.

  • Remove the culture medium from the adhered SH-SY5Y cells and replace it with the MPP+-containing medium.

  • Incubate the cells for 24-48 hours to induce neurotoxicity.

Treatment with this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • For neuroprotection experiments, pre-treat the SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before adding MPP+.

  • Alternatively, co-treat the cells with this compound and MPP+.

  • Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Assessment of Neuroprotective Effects

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

Measurement of Apoptosis (Annexin V-FITC/PI Staining)

Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Assessment of Mitochondrial Membrane Potential (MMP)

Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.

Materials:

  • JC-1 or TMRE mitochondrial membrane potential assay kit

  • Fluorescence microscope or plate reader

Protocol:

  • After treatment, incubate the cells with the JC-1 or TMRE reagent according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.

Detection of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an increase in ROS, is a key mechanism of MPP+-induced neurotoxicity.[4][5]

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Protocol:

  • After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Western Blot Analysis of Signaling Pathways

Investigate the effect of this compound on key signaling pathways involved in cell survival and apoptosis.

Materials:

  • RIPA lysis buffer

  • Protein assay kit

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Nrf2, anti-HO-1)

  • Secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of MPP+

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
MPP+ only100045.3 ± 3.8
This compound + MPP+152.1 ± 4.1
This compound + MPP+565.7 ± 5.5
This compound + MPP+1078.9 ± 6.3
This compound + MPP+2585.2 ± 4.9
This compound only2598.5 ± 5.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantitative Analysis of Apoptosis, MMP, and ROS

Treatment GroupEarly Apoptosis (%)Late Apoptosis (%)MMP (% of Control)Intracellular ROS (% of Control)
Control3.1 ± 0.51.5 ± 0.3100 ± 6.1100 ± 7.5
MPP+ only25.4 ± 2.115.2 ± 1.855.4 ± 4.3250.3 ± 15.8
This compound (10 µM) + MPP+12.7 ± 1.58.3 ± 1.182.1 ± 5.9145.6 ± 11.2

Data are presented as mean ± SD from three independent experiments.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assessment of Neuroprotection SH-SY5Y Cell Culture SH-SY5Y Cell Culture Seeding in Plates Seeding in Plates SH-SY5Y Cell Culture->Seeding in Plates Pre-treatment with this compound Pre-treatment with this compound Seeding in Plates->Pre-treatment with this compound Induction of Neurotoxicity with MPP+ Induction of Neurotoxicity with MPP+ Pre-treatment with this compound->Induction of Neurotoxicity with MPP+ Cell Viability (MTT) Cell Viability (MTT) Induction of Neurotoxicity with MPP+->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Induction of Neurotoxicity with MPP+->Apoptosis (Flow Cytometry) Mitochondrial Health (MMP) Mitochondrial Health (MMP) Induction of Neurotoxicity with MPP+->Mitochondrial Health (MMP) Oxidative Stress (ROS) Oxidative Stress (ROS) Induction of Neurotoxicity with MPP+->Oxidative Stress (ROS) Western Blot Western Blot Induction of Neurotoxicity with MPP+->Western Blot

Caption: Workflow for in vitro testing of this compound's neuroprotective effects.

Proposed Neuroprotective Signaling Pathway of this compound

G cluster_0 Cellular Stress Response cluster_1 Pro-Survival Pathways cluster_2 Apoptotic Cascade MPP+ MPP+ Mitochondrial Dysfunction Mitochondrial Dysfunction MPP+->Mitochondrial Dysfunction This compound This compound Increased ROS Production Increased ROS Production This compound->Increased ROS Production inhibits PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway ERK Pathway ERK Pathway This compound->ERK Pathway Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound->Nrf2/HO-1 Pathway Mitochondrial Dysfunction->Increased ROS Production Bax/Bcl-2 ratio Bax/Bcl-2 ratio Increased ROS Production->Bax/Bcl-2 ratio activates PI3K/Akt Pathway->Bax/Bcl-2 ratio inhibits Apoptosis Apoptosis ERK Pathway->Apoptosis inhibits Nrf2/HO-1 Pathway->Increased ROS Production inhibits Caspase Activation Caspase Activation Bax/Bcl-2 ratio->Caspase Activation Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vivo Formulation of O-Methylmurrayamine A in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a carbazole alkaloid isolated from the leaves of Murraya koenigii.[1][2] It has demonstrated significant biological activity, including anti-inflammatory and anti-cancer properties.[1][3] Notably, in vitro studies have shown its potential in colon cancer by inducing apoptosis and downregulating the Akt/mTOR signaling pathway.[1][2][4] To further investigate its therapeutic potential in preclinical settings, appropriate in vivo formulations are necessary to overcome its presumed poor aqueous solubility, a common characteristic of many natural product compounds.

These application notes provide detailed protocols for the formulation of this compound for animal studies, primarily focusing on oral administration routes. The following sections include information on formulation strategies, example protocols, and relevant biological context.

Formulation Strategies for Poorly Soluble Compounds

The low aqueous solubility of many natural products like this compound presents a significant challenge for achieving adequate bioavailability in vivo.[5] Several formulation strategies can be employed to enhance solubility and absorption.[5][6][7][8][9]

Key Approaches:

  • Co-solvents: Utilizing a mixture of a primary solvent (often DMSO for initial solubilization) with other water-miscible solvents like polyethylene glycols (PEGs) can improve the overall solubility of the compound in the final dosing vehicle.[5][10]

  • Surfactants: Surfactants such as Tween 80 are used to increase the stability of a solution or suspension by preventing the drug from precipitating out.[5][10] They can form micelles that encapsulate the hydrophobic drug molecules.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems, such as oil solutions (e.g., corn oil), can enhance absorption through the lymphatic system.[5]

  • Suspensions: When a compound cannot be fully dissolved, it can be administered as a suspension. This involves dispersing fine particles of the drug in a liquid vehicle, often with the help of suspending agents like carboxymethylcellulose (CMC).[10]

The choice of formulation strategy depends on the physicochemical properties of the compound, the intended route of administration, and the animal model being used.[7][9]

Quantitative Data Presentation

Currently, there is a lack of publicly available in vivo pharmacokinetic and efficacy data specifically for purified this compound. The tables below are provided as templates for researchers to record their own experimental data.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

Formulation ComponentDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
DMSO:PEG300:Tween 80:ddH₂O
DMSO:Corn Oil
0.5% CMC-Na Suspension

Table 2: Example Efficacy Data of this compound in a Xenograft Mouse Model of Colon Cancer

Treatment GroupDose (mg/kg/day)Administration RouteMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control-Oral0
This compoundOral
Positive Control

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for in vivo animal studies, based on common practices for poorly soluble compounds.[10]

Protocol 1: Solubilized Formulation for Oral or Injectable Administration

This protocol describes the preparation of a solubilized formulation using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved.

  • Prepare the Final Formulation:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO to 4 parts PEG300.

    • Add Tween 80 to the mixture and mix until clear. A common final concentration of Tween 80 is 5-10%.

    • Finally, add ddH₂O or saline to reach the desired final concentration, mixing continuously. The final volume of DMSO should ideally be less than 10% of the total volume.

Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):

  • To prepare 1 mL of a 2 mg/mL working solution:

    • Take 80 µL of a 25 mg/mL DMSO stock solution.

    • Add 320 µL of PEG300 and mix.

    • Add 100 µL of Tween 80 and mix.

    • Add 500 µL of ddH₂O and mix.

Protocol 2: Oil-Based Formulation for Oral Administration

This protocol is suitable for lipophilic compounds and involves dissolving the compound in a mixture of DMSO and an oil carrier.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or other suitable oil like sesame or olive oil)

Procedure:

  • Prepare a Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare the Final Formulation:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add the appropriate volume of corn oil. A common ratio is 1 part DMSO stock solution to 9 parts corn oil.

    • Mix thoroughly to obtain a clear solution or a uniform suspension.

Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):

  • To prepare 1 mL of a 2 mg/mL working solution:

    • Take 80 µL of a 25 mg/mL DMSO stock solution.

    • Add 920 µL of corn oil and mix well.

Protocol 3: Suspension Formulation for Oral Administration

This protocol is used when the compound cannot be fully dissolved at the required concentration.

Materials:

  • This compound

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile deionized water (ddH₂O)

Procedure:

  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of CMC-Na in ddH₂O. This can be done by slowly adding the CMC-Na powder to the water while stirring vigorously to avoid clumping. It may take some time for the CMC-Na to fully dissolve.

  • Prepare the Suspension:

    • Weigh the required amount of this compound.

    • Add the powdered compound directly to the 0.5% CMC-Na solution.

    • Vortex or sonicate the mixture until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration.

Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):

  • To prepare 1 mL of a 2 mg/mL suspension:

    • Weigh 2 mg of this compound.

    • Add it to 1 mL of a pre-prepared 0.5% CMC-Na solution.

    • Vortex thoroughly.

Mandatory Visualizations

Signaling Pathway

O_Methylmurrayamine_A_Pathway OMMA This compound Akt Akt OMMA->Akt Inhibits Apoptosis Apoptosis OMMA->Apoptosis Induces mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits CellSurvival Cell Survival/ Proliferation mTOR->CellSurvival Promotes

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

Experimental Workflow

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Study cluster_analysis Data Analysis P1 Protocol 1: Co-solvent Admin Oral Gavage Administration P1->Admin P2 Protocol 2: Oil-based P2->Admin P3 Protocol 3: Suspension P3->Admin PK Pharmacokinetic Analysis Admin->PK Efficacy Efficacy Study (e.g., Tumor Model) Admin->Efficacy PK_Data Cmax, Tmax, AUC PK->PK_Data Efficacy_Data Tumor Volume, Body Weight Efficacy->Efficacy_Data

Caption: Workflow for in vivo studies of this compound.

References

Preparing O-Methylmurrayamine A stock solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine.[1] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and its application in cell-based assays. Additionally, it outlines its known mechanism of action and summarizes its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₁₉NO₂--INVALID-LINK--
Molecular Weight 293.36 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
CAS Number 134779-20-7--INVALID-LINK--

Biological Activity

This compound has demonstrated potent anti-cancer activity. A key study has shown its efficacy against human colon cancer cells.

Cell LineCancer TypeIC₅₀ (µM)Reference
DLD-1Colon Cancer17.9--INVALID-LINK--[2]

Note: Further studies are required to determine the IC₅₀ values of this compound in a broader range of cancer cell lines.

Mechanism of Action: Downregulation of the mTOR/AKT Signaling Pathway and Induction of Apoptosis

This compound exerts its anti-cancer effects by downregulating the mTOR/AKT signaling pathway, a critical pathway for cell growth, proliferation, and survival.[2] This inhibition leads to the induction of apoptosis, or programmed cell death. The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance ultimately results in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

mTOR_AKT_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->AKT inhibits This compound->mTORC1 inhibits Bax Bax This compound->Bax upregulates Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Caspase-3 Caspase-3 Bax->Caspase-3 activates Bcl-2->Caspase-3 inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound inhibits the mTOR/AKT pathway and induces apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution with DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 293.36 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 293.36 g/mol = 2.93 mg

  • Weigh the compound: Carefully weigh out 2.93 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Preparing this compound Stock Solution:

Stock_Solution_Workflow A Weigh 2.93 mg of This compound B Add 1 mL of sterile DMSO A->B C Vortex to dissolve B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Protocol for Treating Cancer Cells with this compound

This protocol provides a general guideline for treating adherent cancer cells with this compound for a cytotoxicity assay (e.g., MTT assay).

Materials:

  • Cancer cell line of interest (e.g., DLD-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (including vehicle control and a no-treatment control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

Experimental Workflow for Cell Treatment and Viability Assay:

Cell_Treatment_Workflow A Seed cells in a 96-well plate B Prepare working solutions of This compound in media A->B C Treat cells with compound (and controls) B->C D Incubate for desired time C->D E Perform MTT assay D->E F Measure absorbance and calculate cell viability E->F

Caption: General workflow for treating cells and assessing viability.

Safety Precautions

  • This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood when preparing stock solutions.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

Application Note: Quantitative Determination of O-Methylmurrayamine A in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of O-Methylmurrayamine A in biological matrices such as plasma. This compound, a pyranocarbazole alkaloid isolated from Murraya koenigii, has demonstrated potential anti-cancer properties, necessitating a robust analytical method for pharmacokinetic and drug metabolism studies.[1] The described method utilizes a simple protein precipitation for sample preparation followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach is designed to offer high throughput and sensitivity, making it suitable for preclinical and clinical research.

Introduction

This compound is a bioactive alkaloid with demonstrated anti-cancer activity against colon cancer cells.[1] To support further drug development and understand its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological fluids due to its high selectivity and sensitivity.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using HPLC-MS/MS.

Experimental

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and generally provides clean extracts suitable for LC-MS/MS analysis.[4]

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar and stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters outlined below are based on typical methods for small molecule quantification and would require optimization and validation.[5][6]

Table 1: Proposed HPLC Parameters

ParameterValue
HPLC SystemA UHPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ElutionTime (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Proposed MS/MS Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3500 V
Ion Source Temperature350°C
Nebulizer Gas50 units
Data AcquisitionMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusion of a standard solution. A hypothetical transition for this compound (Exact Mass: 265.11) would be m/z 266.1 -> [fragment ion]. The collision energy would be optimized for this transition.
Method Validation Parameters (Proposed)

A full method validation should be conducted according to regulatory guidelines. The following parameters should be assessed:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix. A linear range of 1-1000 ng/mL would be a typical target.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Example Quantitative Data Summary (Template)

ParameterResultAcceptance Criteria
Linearity (r²) >0.99≥ 0.99
Calibration Range 1 - 1000 ng/mL-
Accuracy (% Bias) To be determinedWithin ±15% (±20% for LLOQ)
Precision (%RSD) To be determined≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) To be determinedSignal-to-noise ratio ≥ 10
Extraction Recovery (%) To be determinedConsistent and reproducible
Matrix Effect (%) To be determinedWithin acceptable limits

Visualizations

Experimental Workflow

G sample Plasma Sample (100 µL) precip Add 300 µL Cold Acetonitrile (+ Internal Standard) sample->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness (N₂) supernatant->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute hplcvial Transfer to HPLC Vial reconstitute->hplcvial hplcms HPLC-MS/MS Analysis hplcvial->hplcms

Caption: Sample preparation workflow for this compound.

HPLC-MS/MS Data Acquisition Logic

G hplc HPLC Separation esi Electrospray Ionization (ESI+) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 266.1) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Scan q2->q3 detector Detector q3->detector data Data Acquisition (MRM) detector->data

Caption: Logical flow of the HPLC-MS/MS analysis.

Conclusion

The proposed HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The combination of a simple protein precipitation sample preparation and the specificity of tandem mass spectrometry offers a robust and high-throughput analytical solution. This method, once validated, will be a valuable tool for pharmacokinetic and other studies related to the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Measuring Apoptosis Induction by O-Methylmurrayamine A via Caspase-3 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A, a carbazole alkaloid, has demonstrated potential as an anti-cancer agent by inducing apoptosis in colon cancer cells. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic signaling cascade. These application notes provide a comprehensive overview and detailed protocols for measuring apoptosis induced by this compound, with a specific focus on quantifying caspase-3 activation. The provided methodologies are essential for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

This compound has been shown to induce apoptosis in DLD-1 human colon cancer cells with an IC50 value of 17.9µM.[1] The mechanism of action involves the induction of caspase-dependent apoptosis through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 protein expression ratio, and the downregulation of the Akt/mTOR cell survival pathway.[1]

Data Presentation

The following tables summarize the key quantitative data regarding the pro-apoptotic activity of this compound.

Table 1: Cytotoxicity of this compound on DLD-1 Cells

CompoundCell LineIC50 (µM)
This compoundDLD-117.9

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Illustrative Data on Caspase-3 Activity in DLD-1 Cells Treated with this compound

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control-1.0
This compound102.5
This compound204.8
This compound408.2

(Note: The data in this table is illustrative and represents typical results obtained from a colorimetric caspase-3 assay. Actual results may vary.)

Table 3: Illustrative Data on Bax/Bcl-2 Protein Ratio in DLD-1 Cells Treated with this compound

TreatmentConcentration (µM)Bax Protein Level (Relative Units)Bcl-2 Protein Level (Relative Units)Bax/Bcl-2 Ratio
Vehicle Control-1001001.0
This compound20250505.0

(Note: The data in this table is illustrative and represents typical results obtained from Western blot analysis. Actual results may vary.)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.

O_Methylmurrayamine_A_Signaling_Pathway OMMA This compound Akt_mTOR Akt/mTOR Pathway OMMA->Akt_mTOR inhibits Bcl2 Bcl-2 (anti-apoptotic) OMMA->Bcl2 downregulates Bax Bax (pro-apoptotic) OMMA->Bax upregulates Akt_mTOR->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., DLD-1 cells) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Apoptosis_Assay 3. Apoptosis Assessment Treatment->Apoptosis_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Apoptosis_Assay->Flow_Cytometry Caspase3_Assay Caspase-3 Activity Assay Apoptosis_Assay->Caspase3_Assay Western_Blot Western Blot (Bax/Bcl-2, Cleaved Caspase-3) Apoptosis_Assay->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Caspase3_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with O-Methylmurrayamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine. Recent studies have highlighted its potential as an anti-cancer agent, particularly against colon cancer cell lines.[1][2] A key mechanism of its anti-proliferative activity is the induction of cell cycle arrest, providing a critical checkpoint for therapeutic intervention. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, with a focus on the DLD-1 human colon cancer cell line, and presents data on its impact on cell cycle distribution and the underlying signaling pathways. This compound has been shown to induce a G2/M phase cell cycle arrest in DLD-1 colon cancer cells, an effect mediated through the downregulation of the Akt/mTOR signaling pathway.[1][2]

Data Presentation

The following table summarizes the representative quantitative data of cell cycle distribution in DLD-1 cells following treatment with this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, characteristic of a G2/M cell cycle arrest.

Table 1: Cell Cycle Distribution of DLD-1 Cells Treated with this compound for 24 Hours

Treatment Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)55.225.819.0
1048.522.329.2
2035.118.946.0
4022.715.461.9

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing DLD-1 cells and treating them with this compound.

Materials:

  • DLD-1 human colorectal adenocarcinoma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture DLD-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding for Treatment:

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a stock solution of 10 mM.

    • Store the stock solution at -20°C.

  • Treatment of Cells:

    • On the day of treatment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as in the highest treatment concentration.

    • Remove the old medium from the cells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the treated cells for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol outlines the procedure for preparing cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

  • Centrifuge

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • After the treatment period, collect the culture medium from each well (to include any floating/apoptotic cells).

    • Wash the adherent cells with 1 mL of ice-cold PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

    • Combine the detached cells with their respective collected medium.

    • Transfer the cell suspension to 1.5 mL microcentrifuge tubes.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A (10 mg/mL stock) to each tube to ensure only DNA is stained.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.

Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Cell Cycle Analysis DLD1_culture DLD-1 Cell Culture Seeding Seed Cells in 6-well Plates DLD1_culture->Seeding Treat_cells Treat Cells (24h) Seeding->Treat_cells Prepare_OMA Prepare this compound Prepare_OMA->Treat_cells Harvest Harvest Cells Treat_cells->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase A Fix->Stain Flow_cytometry Analyze by Flow Cytometry Stain->Flow_cytometry

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway cluster_pathway Akt/mTOR Signaling Pathway cluster_outcome Cellular Outcome OMA This compound Akt Akt OMA->Akt Inhibits mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression (G2 to M transition) mTOR->Cell_Cycle_Progression G2M_Arrest G2/M Phase Arrest mTOR->G2M_Arrest Leads to

Caption: this compound induced G2/M arrest pathway.

References

O-Methylmurrayamine A: A Promising Inhibitor of Pro-inflammatory Cytokines TNF-α and IL-6

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

O-Methylmurrayamine A, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated significant anti-inflammatory properties. This document provides a detailed overview of its application in inhibiting the production of two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The information presented is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics. This compound has been shown to dose-dependently inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs)[1][2].

Data Presentation

The inhibitory activity of this compound on TNF-α and IL-6 production is summarized in the table below. The data is derived from studies on LPS-induced human PBMCs.

CompoundTarget CytokineCell TypeStimulantIC50 Value (µM)
This compoundTNF-αHuman PBMCsLPS10
This compoundIL-6Human PBMCsLPS9.4

Mechanism of Action

While the precise mechanism for this compound is still under investigation, related carbazole alkaloids have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways. It is hypothesized that this compound may inhibit the production of TNF-α and IL-6 by targeting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes[1]. Upon stimulation by LPS, these pathways are activated, leading to the transcription and subsequent release of TNF-α and IL-6.

Experimental Protocols

The following are detailed protocols for in vitro experiments to assess the inhibitory effect of this compound on TNF-α and IL-6 production.

Protocol 1: Inhibition of TNF-α and IL-6 in LPS-stimulated Human PBMCs

Objective: To determine the dose-dependent inhibitory effect of this compound on TNF-α and IL-6 production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in complete RPMI 1640 medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Add the different concentrations of this compound to the respective wells containing PBMCs.

    • Include a vehicle control (medium with the same concentration of solvent as the compound-treated wells).

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Stimulation:

    • After the pre-incubation period, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce cytokine production.

    • The negative control wells should only contain cells in complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification:

    • After incubation, centrifuge the 96-well plate at 1500 rpm for 10 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Transcription Gene Transcription MAPK_pathway->Transcription NFkB_pathway->Transcription OMMA This compound OMMA->MAPK_pathway OMMA->NFkB_pathway TNFa_gene TNF-α gene Transcription->TNFa_gene IL6_gene IL-6 gene Transcription->IL6_gene TNFa_production TNFa_production TNFa_gene->TNFa_production Translation IL6_production IL6_production IL6_gene->IL6_production Translation G cluster_workflow Experimental Workflow start Start isolate_pbmcs Isolate & Culture Human PBMCs start->isolate_pbmcs treat_omma Treat with This compound isolate_pbmcs->treat_omma stimulate_lps Stimulate with LPS treat_omma->stimulate_lps incubate Incubate 24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure TNF-α & IL-6 (ELISA) collect_supernatant->elisa analyze Analyze Data (IC50 Calculation) elisa->analyze end End analyze->end

References

Troubleshooting & Optimization

Improving O-Methylmurrayamine A solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methylmurrayamine A. The focus is on addressing challenges related to its solubility in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring carbazole alkaloid found in plants of the Murraya genus.[1] It has demonstrated potential as an anti-cancer agent by inducing apoptosis through the downregulation of the mTOR/AKT signaling pathway.[2] Like many carbazole alkaloids, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions. This poses a significant challenge for its use in in vitro and in vivo biological experiments, which typically require the compound to be in a dissolved state in an aqueous medium.

Q2: What are the general solubility characteristics of this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for biological assays.[4][5] It is a powerful, polar aprotic solvent that can dissolve a wide range of nonpolar compounds.[6]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[5] While some cell lines may tolerate up to 0.5%, higher concentrations can negatively impact cell viability and experimental outcomes.[7] It is always advisable to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments.

Q5: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium. What can I do?

A5: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide for Compound Precipitation below for a detailed workflow to address this problem.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound, which can then be used for serial dilutions into aqueous experimental solutions.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Determine the Desired Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final aqueous solution. To calculate the required mass of this compound (Molecular Weight: 293.37 g/mol ), use the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x 0.29337

  • Weighing the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile tube or vial.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes and vortex again. Brief sonication in a water bath can also aid in dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock Solution into Aqueous Media (for Cell-Based Assays)

This protocol provides a step-by-step guide for diluting the DMSO stock solution into cell culture media while minimizing the risk of precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C. Adding a cold stock solution to warm media, or vice-versa, can induce precipitation.[8]

  • Calculate Dilutions: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration of this compound in the cell culture medium. Remember to keep the final DMSO concentration below 0.1% if possible.

  • Dilution Technique:

    • Dispense the pre-warmed medium into your culture vessel (e.g., a well of a 96-well plate or a conical tube).

    • While gently swirling or vortexing the medium, add the calculated small volume of the this compound stock solution directly into the medium. Crucially, never add the aqueous medium to the concentrated DMSO stock. [8]

  • Mixing: Mix the final solution gently but thoroughly by pipetting up and down or by gentle swirling.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately to treat your cells.

Troubleshooting Guide for Compound Precipitation

If you observe cloudiness, turbidity, or visible particles after diluting your this compound stock solution, follow this troubleshooting workflow.

G start Precipitation Observed in Aqueous Solution check_stock Is the stock solution clear and fully dissolved? start->check_stock prepare_stock Re-prepare stock solution. Ensure complete dissolution (vortex, warm, sonicate). check_stock->prepare_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes prepare_stock->check_stock dilution_method Add stock to pre-warmed, vortexing media. Avoid adding media to stock. check_dilution->dilution_method Incorrectly check_dmso What is the final DMSO concentration? check_dilution->check_dmso Correctly end Problem Resolved dilution_method->end reduce_dmso Decrease final DMSO concentration. Prepare a more concentrated stock solution. check_dmso->reduce_dmso > 0.1% check_concentration Is the final compound concentration too high? check_dmso->check_concentration < 0.1% reduce_dmso->end consider_alternatives Consider alternative solubilization methods: - Cyclodextrins - Co-solvents (e.g., PEG, ethanol - with caution) - Surfactants (e.g., Tween 80) check_concentration->consider_alternatives Yes check_concentration->end No lower_concentration Lower the final concentration. Determine experimental solubility limit. lower_concentration->end consider_alternatives->end

Advanced Solubilization Strategies

If standard methods using DMSO are insufficient, consider these advanced strategies. The suitability of each will depend on the specific experimental requirements.

StrategyDescriptionKey Considerations
Co-solvents Using a mixture of solvents to increase solubility. For example, a small percentage of ethanol can be used in conjunction with DMSO.The co-solvent must be miscible with water and non-toxic to the cells at the final concentration. Always run a vehicle control.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin. The cyclodextrin itself may have biological effects that need to be controlled for.
Surfactants Surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, aiding in its dispersion in aqueous media.Surfactants can affect cell membranes and should be used at concentrations below their critical micelle concentration (CMC) and with appropriate controls.
Lipid-Based Formulations For in vivo studies, this compound can be formulated in lipid-based systems such as emulsions or self-emulsifying drug delivery systems (SEDDS). A supplier suggests a formulation of DMSO and corn oil.[4]These are complex formulations typically used for oral or parenteral administration and require specialized preparation techniques.

Signaling Pathway

This compound has been shown to exert its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is crucial for designing mechanistic studies.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis mTORC1->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes OMMA This compound OMMA->mTORC1 inhibits CellGrowth->Apoptosis inhibits

References

Technical Support Center: O-Methylmurrayamine A Stability and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the stability of O-Methylmurrayamine A in a physiological buffer?

A1: The initial step is to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][2][3] This method must be able to accurately quantify this compound while separating it from any potential degradation products, process impurities, or excipients.[1][2]

Q2: Which physiological buffers are recommended for a stability study?

A2: Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point to mimic general physiological conditions. It is also advisable to evaluate stability in buffers representing different pH environments the compound might encounter, such as simulated gastric fluid (pH ~1.2-3.0) and simulated intestinal fluid (pH ~6.8-7.5).[4] The choice of buffer should also consider potential interactions with the compound; it's crucial to ensure the buffer components themselves do not catalyze degradation.[4][5]

Q3: How should I set up a typical stability study for this compound?

A3: A typical study involves incubating a known concentration of this compound in the selected physiological buffers at controlled temperatures (e.g., 37°C for physiological relevance and accelerated conditions like 50°C or 60°C). Aliquots are then taken at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed using the validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Q4: How is the degradation kinetics of this compound determined?

A4: The degradation kinetics are determined by plotting the concentration of this compound versus time. The resulting data can be fitted to kinetic models (e.g., zero-order, first-order, second-order) to determine the degradation rate constant (k). The half-life (t½), the time it takes for the concentration to decrease by 50%, can then be calculated from the rate constant.

Q5: What are the potential degradation pathways for a carbazole alkaloid like this compound?

A5: Based on the degradation of the core carbazole structure, potential pathways for this compound could involve oxidation reactions.[6] These may include lateral dioxygenation at the carbon positions of the carbazole ring system or angular dioxygenation.[6][7] The pyran ring may also be susceptible to hydrolysis under certain pH conditions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High Variability in Replicate Samples - Inconsistent sample preparation or injection volume.- Fluctuation in incubation temperature.- Non-homogenous sample solution.- Ensure consistent and precise pipetting and injection volumes.- Use a calibrated and stable incubator.- Thoroughly vortex samples before analysis.
Poor Resolution Between Parent Peak and Degradant Peaks in HPLC - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry.- Column degradation.- Optimize the mobile phase (e.g., adjust pH, organic solvent ratio).- Screen different column types (e.g., C18, Phenyl-Hexyl).- Use a guard column and replace the analytical column if necessary.[8]
Baseline Drift or Noise in HPLC Chromatogram - Contaminated mobile phase or detector cell.- Leaks in the HPLC system.- Insufficient mobile phase degassing.- Prepare fresh mobile phase and flush the system.- Check for leaks at all fittings.[9]- Ensure proper degassing of the mobile phase (e.g., sonication, helium sparging).[8]
Unexpectedly Fast or Slow Degradation - Incorrect buffer pH.- Presence of contaminants that catalyze or inhibit degradation.- Errors in analytical standard concentration.- Verify the pH of the buffer before and during the experiment.- Use high-purity reagents and solvents.- Prepare fresh analytical standards and verify their concentration.

Hypothetical Stability Data for this compound

Table 1: Hypothetical Degradation of this compound at 37°C in Different Physiological Buffers.

Time (hours)Remaining this compound (%) in Simulated Gastric Fluid (pH 1.2)Remaining this compound (%) in Phosphate-Buffered Saline (pH 7.4)Remaining this compound (%) in Simulated Intestinal Fluid (pH 6.8)
0100.0100.0100.0
285.298.599.1
472.697.198.2
852.794.396.5
1238.191.694.8
2414.583.989.9

Table 2: Hypothetical Degradation Kinetics of this compound.

Buffer ConditionApparent Kinetic ModelRate Constant (k) (h⁻¹)Half-life (t½) (hours)
Simulated Gastric Fluid (pH 1.2)First-Order0.0798.8
Phosphate-Buffered Saline (pH 7.4)First-Order0.00799.0
Simulated Intestinal Fluid (pH 6.8)First-Order0.004173.3

Experimental Protocols

Protocol 1: Preparation of Physiological Buffers
  • Phosphate-Buffered Saline (PBS) pH 7.4:

    • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.

    • Adjust the pH to 7.4 with HCl or NaOH.

    • Add purified water to a final volume of 1 L.

    • Sterilize by autoclaving or filtration.[10]

  • Simulated Gastric Fluid (without pepsin):

    • Dissolve 2 g of NaCl in 7 mL of concentrated HCl and add to approximately 500 mL of purified water.

    • Adjust the pH to 1.2.

    • Add purified water to a final volume of 1 L.

  • Simulated Intestinal Fluid (without pancreatin):

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of purified water.

    • Add 77 mL of 0.2 M NaOH and 500 mL of purified water.

    • Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl.

    • Add purified water to a final volume of 1 L.

Protocol 2: Stability Study in Physiological Buffers
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

  • Incubation Solution Preparation: Spike the stock solution into the pre-warmed (37°C) physiological buffers to achieve a final concentration of 10 µg/mL.

  • Incubation: Incubate the solutions in a calibrated water bath or incubator at 37°C.

  • Sampling: At each time point (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation solution.

  • Sample Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -20°C or -80°C until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm or a more specific wavelength).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Physiological Buffers (pH 1.2, 6.8, 7.4) prep_buffers->spike incubate Incubate at 37°C spike->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Degradation sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Kinetics & Half-life) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic pH) OMMA This compound hydroxylated_intermediate Hydroxylated Intermediate OMMA->hydroxylated_intermediate Dioxygenation pyran_opened_product Pyran Ring-Opened Product OMMA->pyran_opened_product H₂O / H⁺ ring_cleavage_product Ring Cleavage Product hydroxylated_intermediate->ring_cleavage_product Meta-cleavage

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing the Chemical Synthesis of O-Methylmurrayamine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of O-Methylmurrayamine A chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing a systematic approach to problem resolution.

Issue 1: Low Yield in the Buchwald-Hartwig Coupling Step

Question: We are experiencing a low yield during the palladium-catalyzed Buchwald-Hartwig coupling of m-bromoanisole and the protected aminophenol intermediate. What are the potential causes and solutions?

Answer: A low yield in this crucial C-N bond-forming step can be attributed to several factors related to the catalyst system, reaction conditions, and reagents.

  • Catalyst and Ligand: The choice and handling of the palladium catalyst and the phosphine ligand are critical.

    • Inactive Catalyst: Ensure the palladium source, such as Pd(OAc)₂, is fresh and has been stored correctly. Palladium(II) sources require in-situ reduction to the active Pd(0) species. Consider using a pre-catalyst that is more stable and provides more consistent results.

    • Ligand Selection: The steric and electronic properties of the phosphine ligand are crucial. For electron-rich anilines and aryl bromides, bulky and electron-rich ligands like BINAP are often effective. Experiment with different ligands to find the optimal one for your specific substrates.

    • Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to side reactions. It is important to optimize the catalyst and ligand loading.

  • Base: The choice and quality of the base are important.

    • Base Strength: A strong, non-nucleophilic base like Cs₂CO₃ is often used. Ensure the base is anhydrous, as water can deactivate the catalyst.

    • Base Equivalents: Use a sufficient excess of the base to ensure complete deprotonation of the amine.

  • Solvent and Temperature:

    • Solvent Purity: The solvent (e.g., toluene) must be anhydrous and deoxygenated. Traces of water or oxygen can significantly reduce the catalyst's activity.

    • Reaction Temperature: The reaction is typically run at reflux. Ensure the reaction mixture reaches and maintains the target temperature.

  • Reaction Atmosphere:

    • Inert Atmosphere: The Buchwald-Hartwig coupling is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.

Issue 2: Incomplete Intramolecular Cyclization to the Carbazole Core

Question: The palladium-catalyzed intramolecular cyclization to form the carbazole ring is not going to completion. How can we improve the yield of this step?

Answer: Incomplete cyclization can be due to an insufficiently reactive catalyst or suboptimal reaction conditions.

  • Catalyst: This step often utilizes a Pd(OAc)₂ catalyst. Ensure the catalyst is active.

  • Solvent: The choice of solvent can influence the reaction rate. Tetrahydrofuran (THF) is a common solvent for this type of reaction.

  • Temperature: The reaction is typically heated to around 60°C. Ensure consistent and accurate temperature control. Higher temperatures could lead to decomposition.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Formation of Side Products During Prenylation

Question: During the prenylation step using 3-methyl-2-butene, we are observing the formation of multiple side products, leading to a lower yield of this compound. How can we improve the selectivity?

Answer: The formation of side products in this Friedel-Crafts-type alkylation is a common issue.

  • Lewis Acid: Titanium(IV) isopropoxide is used as a Lewis acid in this reaction. The amount and rate of addition can influence selectivity. Ensure slow addition at a low temperature.

  • Temperature Control: The reaction is initiated at a very low temperature (-78°C) and allowed to warm slowly to room temperature. Strict temperature control is crucial to minimize side reactions.

  • Purity of Reactants: Ensure the starting carbazole intermediate and 3-methyl-2-butene are pure.

Issue 4: Difficulty in Purifying the Final Product

Question: We are facing challenges in purifying the final this compound product to the desired level. What are the recommended purification methods?

Answer: The purification of carbazole alkaloids can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a petroleum ether/ethyl acetate solvent system is typically effective. Careful optimization of the solvent gradient is necessary to achieve good separation.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent like methanol can further enhance the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary depending on the specific reaction conditions and the efficiency of each step. The synthesis reported by Zang et al. in 2017 achieved a 65% yield for the final prenylation step.[1] Optimizing each step of the synthesis is crucial for maximizing the overall yield.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies for carbazole alkaloids exist. These may involve different methods for constructing the carbazole core, such as the Graebe-Ullmann reaction or other cross-coupling strategies. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the carbazole ring.

Q3: How critical is the purity of the intermediates at each stage?

A3: The purity of intermediates is very important. Impurities from one step can interfere with subsequent reactions, leading to lower yields and the formation of side products that can be difficult to remove. It is recommended to purify the product of each step to a high degree before proceeding to the next.

Q4: Can other palladium catalysts be used for the Buchwald-Hartwig coupling and the cyclization step?

A4: Yes, a variety of palladium catalysts and pre-catalysts, as well as different phosphine ligands, can be screened for the Buchwald-Hartwig reaction to optimize the yield. For the cyclization step, other Pd(II) sources could potentially be used, but Pd(OAc)₂ is a common and effective choice.

Data Presentation

Table 1: Optimization of the Buchwald-Hartwig Coupling Reaction

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃TolueneReflux24High
2Pd₂(dba)₃XPhosK₃PO₄Dioxane10024Variable
3Pd(OAc)₂P(t-Bu)₃NaOt-BuTolueneReflux18Variable
4PdCl₂(dppf)-K₂CO₃DMF12024Variable

Note: "High" and "Variable" are used where specific quantitative data for this exact reaction is not provided in the literature. Researchers should perform their own optimization studies.

Experimental Protocols

Synthesis of this compound (based on Zang et al., 2017) [1]

  • Buchwald-Hartwig Amination: To a solution of the protected aminophenol intermediate and m-bromoanisole in toluene, add Pd(OAc)₂, BINAP, and Cs₂CO₃. The reaction mixture is heated to reflux for 24 hours under an argon atmosphere. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

  • Intramolecular Cyclization: The product from the previous step is dissolved in THF, and Pd(OAc)₂ is added. The mixture is stirred at 60°C for 24 hours. The solvent is then evaporated, and the crude product is purified.

  • Deprotection: The protecting group is removed using an appropriate deprotection agent (e.g., TBAF for a silyl protecting group) in THF at 0°C.

  • Prenylation: The deprotected carbazole intermediate is dissolved in toluene and cooled to -78°C. 3-methyl-2-butene is added, followed by the slow addition of titanium(IV) isopropoxide. The reaction mixture is allowed to warm to room temperature over 22 hours. The reaction is then quenched, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate, 5:1) and recrystallized from methanol to afford this compound.[1]

Visualizations

experimental_workflow start Starting Materials (Protected Aminophenol, m-bromoanisole) step1 Buchwald-Hartwig Amination (Pd(OAc)₂, BINAP, Cs₂CO₃) start->step1 step2 Intramolecular Cyclization (Pd(OAc)₂) step1->step2 step3 Deprotection step2->step3 step4 Prenylation (3-methyl-2-butene, Ti(OiPr)₄) step3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield in a Synthetic Step check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere solution Improved Yield check_catalyst->solution check_reagents->solution check_conditions->solution check_atmosphere->solution

References

Troubleshooting O-Methylmurrayamine A MTT cytotoxicity assay results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using O-Methylmurrayamine A in MTT cytotoxicity assays.

Frequently Asked Questions about this compound

Q1: What is this compound?

This compound is a pyranocarbazole alkaloid that has been isolated from the leaves of Murraya koenigii.[1][2] It is investigated for its anti-cancer properties.[1]

Q2: What is the established cytotoxic mechanism of this compound?

This compound has been shown to induce caspase-dependent apoptosis in colon cancer cells.[1][3] Its mechanism involves the downregulation of the Akt/mTOR cell survival pathway and the induction of the mitochondrial apoptosis pathway.[1][3] Key events include an increase in reactive oxygen species (ROS), depolarization of the mitochondrial membrane, an increased Bax/Bcl-2 protein ratio, and activation of caspase-3.[1][3]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.[4] For this compound, the reported IC50 value against DLD-1 colon cancer cells is 17.9µM.[1][3] Notably, it showed no significant cytotoxicity against non-cancerous HEK-293 and HaCaT cell lines at tested concentrations.[1][3]

Quantitative Data: IC50 Values of Relevant Alkaloids

The following table summarizes the reported IC50 values for this compound and a related compound isolated from Murraya koenigii against the DLD-1 human colon cancer cell line.

CompoundCell LineIC50 Value (µM)Citation(s)
This compound DLD-117.9[1][3]
MurrayazolineDLD-15.7[1][3]

Troubleshooting Guide: MTT Cytotoxicity Assay

This section addresses common issues encountered when performing MTT assays with this compound or other natural products.

Problem 1: Unexpectedly High Absorbance or Cell Viability

Q: After treatment with this compound, the absorbance readings are higher than my untreated control, or they do not decrease in a dose-dependent manner. Why is this happening?

A: This is a common issue, particularly with natural product extracts, and can lead to false-positive viability results.[5][6] There are several potential causes:

  • Direct MTT Reduction: The compound itself may have reducing properties that convert the yellow MTT to purple formazan, independent of cellular metabolic activity.[7][8] This is a known interference issue with plant extracts.[5]

  • Increased Metabolic Activity: The compound might be increasing the metabolic rate of the cells or the number of mitochondria without increasing the cell number.[8][9] This leads to a stronger colorimetric signal that doesn't correlate with cell viability.

  • Compound Color: If this compound solutions have a color that absorbs light near the 570-590 nm range, it can interfere with the absorbance reading.[7]

Solutions:

  • Run a Cell-Free Control: This is the most critical control. Prepare wells containing culture medium and this compound at all test concentrations, but without cells.[8] Add MTT and the solubilizing agent as you would for your experimental wells. Subtract the absorbance of these cell-free wells from your corresponding experimental wells.

  • Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilizing agent. Compare the cell density and morphology in treated wells to the untreated controls. If you observe fewer, rounded, or detached cells in treated wells despite high absorbance readings, it strongly suggests interference.[8]

  • Consider Alternative Assays: If interference is confirmed, consider using a different viability assay that does not rely on mitochondrial reductase activity.[7] Options include the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that quantifies ATP as a marker of viable cells.[7]

Problem 2: High Variability Between Replicate Wells

Q: My absorbance readings for replicate wells of the same condition are not consistent. What can I do to improve precision?

A: High variability can obscure the true effect of your compound. The causes are often technical:

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.[7][10]

  • Inconsistent Cell Seeding: A non-uniform cell suspension will result in different numbers of cells being seeded into replicate wells.[10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, MTT reagent, or solubilizing solution will lead to variability.[10]

  • Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, the absorbance readings will be artificially low and inconsistent.[7]

  • Cell Detachment: Careless aspiration of media or addition of reagents can cause adherent cells to detach and be lost, especially if the treatment has weakened their adhesion.[10]

Solutions:

  • Mitigate Edge Effects: Avoid using the outermost wells of the 96-well plate. Instead, fill them with sterile PBS or media to create a humidity barrier.[10]

  • Ensure Uniform Cell Suspension: Before seeding, ensure your cell suspension is homogenous by gently and thoroughly mixing. Avoid creating bubbles.

  • Improve Pipetting Technique: Use calibrated pipettes and fresh tips for each condition. When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles and ensure proper mixing.

  • Ensure Complete Solubilization: After adding the solubilizing agent (e.g., DMSO), place the plate on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.[7] Visually confirm dissolution under a microscope before reading the plate.

  • Handle Plates Gently: When removing or adding media and reagents, aspirate from the side of the well and add new liquid slowly against the well wall to minimize disturbance to the cell monolayer.

Problem 3: High Background Absorbance in Blank Wells

Q: My blank wells (containing only media, MTT, and solubilizing agent) show high absorbance readings. What is the cause?

A: High background can mask the true signal. Potential causes include:

  • Media Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings. Contaminants or reducing agents in the serum can also contribute.[7]

  • Microbial Contamination: Bacteria or yeast in the culture can reduce MTT, leading to a false-positive signal.

  • MTT Reagent Degradation: The MTT solution can degrade if exposed to light or stored improperly.

Solutions:

  • Use Phenol Red-Free Medium: Perform the final incubation step with MTT in a phenol red-free medium.[7]

  • Check for Contamination: Regularly inspect cultures for any signs of microbial contamination.

  • Prepare Fresh Reagents: Prepare MTT solution fresh for each experiment or store it properly (protected from light at 4°C) and use it within its stability window. Always use high-quality, pure reagents.[7]

Visualized Guides and Protocols

This compound Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells.

G OMMA This compound Akt_mTOR Akt/mTOR Pathway OMMA->Akt_mTOR Inhibits ROS ROS Production OMMA->ROS Induces Bax_Bcl2 Increased Bax/Bcl-2 Ratio OMMA->Bax_Bcl2 Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

MTT Assay Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during your MTT assay.

G cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Action P1 High Absorbance / Unexpected Viability C1 Compound Interference? P1->C1 C2 Increased Metabolism? P1->C2 P2 High Replicate Variability C3 Edge Effect? P2->C3 C4 Pipetting / Seeding Error? P2->C4 P3 High Background C5 Media Contamination? P3->C5 C6 Reagent Degradation? P3->C6 S1 Run Cell-Free Control C1->S1 S2 Microscopic Exam C2->S2 S3 Avoid Outer Wells C3->S3 S4 Review Technique / Ensure Homogenous Suspension C4->S4 S5 Use Phenol Red-Free Media C5->S5 S6 Prepare Fresh Reagents C6->S6

Caption: A logical workflow for troubleshooting common MTT assay issues.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework. Optimization of cell number, incubation times, and MTT concentration is recommended for each specific cell line and experimental setup.[11][12]

1. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile phosphate-buffered saline (PBS).[12] Mix thoroughly by vortexing and filter-sterilize the solution. Store at 4°C protected from light.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Solubilization Solution: Pure, anhydrous DMSO is commonly used.[7] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

2. Cell Seeding

  • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.

  • Dilute the cell suspension to the optimal seeding density (determined empirically, typically between 1,000-100,000 cells per well).

  • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.

  • Add 100 µL of sterile media or PBS to the outer wells to reduce edge effects.[10]

  • Incubate the plate in a humidified incubator (e.g., 37°C, 5% CO₂) for 24 hours to allow cells to attach and resume growth.

3. Cell Treatment

  • Prepare serial dilutions of this compound in culture medium from your stock solution. The final DMSO concentration in the wells should be consistent across all treatments and ideally below 0.5% to avoid solvent toxicity.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the compound.

  • Include essential controls[7]:

    • Untreated Control: Cells with culture medium only.

    • Vehicle Control: Cells with medium containing the same final concentration of DMSO used in the treatment wells.

    • Blank Control: Medium only (no cells) to measure background absorbance.

    • Cell-Free Compound Control: Medium with the compound at each concentration (no cells) to check for interference.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Incubation

  • After the treatment period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free (and preferably phenol red-free) medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

  • Incubate for 2-4 hours in a humidified incubator.[13] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

5. Formazan Solubilization

  • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals or the cell layer.

  • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]

  • Cover the plate and place it on an orbital shaker for 15-30 minutes, protected from light, to ensure all crystals are dissolved.[7][12]

6. Data Acquisition and Analysis

  • Measure the absorbance of the plate using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank control from all other readings.

    • If necessary, subtract the average absorbance of the cell-free compound control from the treated wells.

    • Calculate the percent viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

References

How to prevent O-Methylmurrayamine A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide for Preventing Precipitation in Cell Culture Media

O-Methylmurrayamine A, a pyranocarbazole alkaloid isolated from Murraya koenigii, has demonstrated potent anti-cancer properties, notably against colon cancer cells.[1][2] Like many carbazole alkaloids, it is a hydrophobic compound, which can present challenges with solubility in aqueous cell culture media, leading to precipitation and inaccurate experimental results.[3][4][5] This guide provides detailed troubleshooting steps and best practices to maintain its solubility and stability during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue.[6] The primary reasons include:

  • Poor Aqueous Solubility: The compound is inherently insoluble in water. While it may dissolve readily in an organic solvent like DMSO, adding this stock solution to the aqueous environment of the cell culture medium can cause it to "crash out" or precipitate.[3][4][5]

  • High Final Concentration: You may be exceeding the maximum solubility limit of the compound in the final culture medium.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is critical. A high concentration of the stock solution is often used to minimize the final solvent percentage, but this can lead to rapid precipitation upon dilution.[7]

  • Media Composition: Components in the media, such as salts and pH, can influence the solubility of the compound.[8]

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and similar hydrophobic compounds for cell culture use.[3][4] It is crucial to use anhydrous, cell culture-grade DMSO to prepare a high-concentration stock solution.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% .[6][7] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell line by running a vehicle control.

Experimental Protocols & Troubleshooting

A properly prepared stock solution is the first line of defense against precipitation.

Protocol:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Anhydrous, cell culture-grade DMSOMinimizes water content that can reduce solubility of hydrophobic compounds.
Stock Concentration 1000x the highest final concentrationEnsures the final DMSO concentration remains low (e.g., 0.1%).[7]
Storage -20°C or -80°C, protected from lightPrevents degradation and maintains stability.

The method of dilution is critical to prevent precipitation. Rapidly adding a concentrated DMSO stock to aqueous media can cause localized high concentrations, leading to precipitation.

Troubleshooting Steps & Best Practices:

IssueRecommended SolutionDetailed Protocol
Precipitation upon dilution Pre-warm the media and add the stock solution dropwise while vortexing. 1. Warm the required volume of cell culture medium (containing serum, if applicable) to 37°C. 2. While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-by-drop. 3. Continue to mix for a few seconds after addition to ensure homogenous distribution.
Cloudiness or turbidity in media Perform a serial dilution or use an intermediate dilution step. 1. Create an intermediate dilution of your stock in pre-warmed complete medium (e.g., 10x the final concentration). 2. Vortex this intermediate dilution gently. 3. Add the required volume of the intermediate dilution to your final culture volume.
Persistent precipitation Reduce the final working concentration. The desired concentration may exceed the compound's solubility limit in your specific medium. Test a range of lower concentrations to find the maximum soluble concentration.
Utilize serum to aid solubility. If using a serum-free medium, consider adding the compound to a small volume of FBS first, mixing well, and then adding this mixture to the serum-free medium. The proteins in serum, like albumin, can help stabilize hydrophobic compounds.[6]
Consider alternative solubilizing agents. For particularly difficult compounds, co-solvents or carriers like PEG400, Tween 80, or cyclodextrins can be used, but require extensive validation to ensure they do not affect the experimental outcome.[3][4][9] Always run appropriate vehicle controls.

Visualizing Experimental Workflow and Biological Impact

To aid in experimental design, the following diagrams illustrate a recommended workflow for preparing the compound and the known signaling pathway it affects.

Experimental Workflow for Compound Preparation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (e.g., 20 mM) weigh->dissolve vortex Vortex / Sonicate Until Clear dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot warm_media Warm Culture Medium to 37°C aliquot->warm_media Use one aliquot for experiment add_stock Add Stock Dropwise While Vortexing warm_media->add_stock final_culture Final Cell Culture Plate (DMSO ≤ 0.1%) add_stock->final_culture

Caption: Recommended workflow for preparing this compound solutions.

Signaling Pathway of this compound in Colon Cancer Cells

This compound, like other carbazole alkaloids, induces apoptosis in cancer cells.[10] Studies have shown it achieves this by downregulating the Akt/mTOR survival pathway and activating the intrinsic mitochondrial apoptosis pathway.[1][2]

G compound This compound akt Akt compound->akt inhibits mtor mTOR compound->mtor inhibits bcl2 Bcl-2 compound->bcl2 inhibits bax Bax compound->bax activates akt->mtor activates mito Mitochondrial Membrane Depolarization bcl2->mito inhibits bax->mito promotes cas9 Caspase-9 mito->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: this compound induced apoptosis pathway.[1][2]

References

Technical Support Center: O-Methylmurrayamine A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of O-Methylmurrayamine A from its natural source, Murraya koenigii (curry leaf).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of this compound in my crude extract. What are the possible reasons and how can I improve it?

A1: Low yields of this compound can stem from several factors related to the plant material, extraction solvent, and procedure. Here are some common causes and troubleshooting steps:

  • Plant Material Quality: The concentration of alkaloids can vary depending on the age of the plant, time of harvest, and drying conditions. Ensure you are using healthy, mature leaves and that they have been properly dried in the shade to prevent degradation of thermolabile compounds.

  • Improper Solvent Selection: this compound is a pyranocarbazole alkaloid with moderate polarity. Using a solvent with inappropriate polarity will result in poor extraction efficiency.

    • Troubleshooting: A sequential extraction approach is often effective. Start with a non-polar solvent like hexane to remove fats and waxes, followed by extraction with a more polar solvent such as ethyl acetate, chloroform, or ethanol to isolate the alkaloids.[1] An ethanolic extract of M. koenigii has been shown to have significant biological activity, suggesting it is effective in extracting active compounds.[2]

  • Insufficient Extraction Time or Temperature: The duration and temperature of extraction are critical.

    • Troubleshooting: For maceration, ensure a sufficient soaking time (e.g., 24-48 hours) with periodic agitation. For Soxhlet extraction, ensure the solvent is cycling efficiently and the temperature is appropriate for the solvent used, without being high enough to cause degradation.

  • Degradation of the Target Compound: Alkaloids can be sensitive to pH changes, light, and high temperatures.

    • Troubleshooting: Protect your extraction setup from direct sunlight. If using heat, maintain a controlled temperature. Consider performing extraction under a nitrogen atmosphere if degradation is suspected.

Q2: My column chromatography separation is not effective, and I'm getting impure fractions of this compound. How can I optimize my column chromatography protocol?

A2: Poor separation during column chromatography is a common challenge. Here’s how to troubleshoot it:

  • Inappropriate Stationary Phase: While silica gel is commonly used, its acidic nature can cause irreversible adsorption or tailing of basic compounds like alkaloids.

    • Troubleshooting:

      • Deactivate Silica Gel: Add a small percentage of a base like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic silanol groups on the silica surface. This will reduce peak tailing and improve elution.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column (like C18) for your separation.

  • Incorrect Mobile Phase Composition: The polarity of your eluent system is crucial for good separation.

    • Troubleshooting:

      • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running your column. A good solvent system will give your target compound an Rf value between 0.2 and 0.4.

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For silica gel chromatography of M. koenigii extracts, a gradient of hexane-ethyl acetate is often effective.[3]

  • Column Overloading: Loading too much crude extract onto the column will lead to broad bands and poor separation.

    • Troubleshooting: As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.

Q3: I am observing multiple spots on my TLC even after column chromatography. What are these impurities?

A3: Murraya koenigii leaves are rich in various phytochemicals, which can co-extract with this compound. Common impurities include:

  • Other Alkaloids: M. koenigii contains a variety of other carbazole alkaloids which are structurally similar to this compound, making them difficult to separate.[4]

  • Phenolic Compounds and Flavonoids: These compounds are also abundant in the leaves and can be co-extracted.[5][6]

  • Chlorophyll and Pigments: These are typically removed with a preliminary extraction with a non-polar solvent or during the initial stages of column chromatography.

Troubleshooting:

  • Recrystallization: If you have a semi-pure solid, recrystallization from a suitable solvent can be a powerful purification step.

  • Preparative HPLC: For high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary as a final purification step. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Murraya koenigii Leaves
  • Preparation of Plant Material:

    • Wash fresh leaves of Murraya koenigii with water to remove any dirt and air-dry them in the shade for 7-10 days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Pack the powdered leaves into a Soxhlet apparatus.

    • Perform a preliminary extraction with n-hexane for 6-8 hours to remove non-polar compounds like fats and waxes. Discard the hexane extract.

    • Air-dry the defatted plant material.

    • Extract the defatted powder with 95% ethanol in the Soxhlet apparatus for 18-24 hours.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Protocol 2: Isolation of this compound using Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Wash the column with n-hexane.

  • Sample Loading:

    • Dissolve the crude ethanolic extract in a minimal amount of chloroform or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).

    • Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf of this compound.

  • Final Purification:

    • Concentrate the combined fractions under reduced pressure.

    • For higher purity, the semi-purified fraction may need to be subjected to further chromatographic steps, such as preparative TLC or HPLC.

Data Presentation

Table 1: Solvent Systems for Extraction and their Rationale

SolventPolarity IndexRationale for Use in this compound IsolationExpected Co-extracted Impurities
n-Hexane0.1Used for initial defatting of the plant material.Fats, waxes, essential oils, chlorophyll
Chloroform4.1Effective in extracting a broad range of alkaloids.Other alkaloids, some flavonoids
Ethyl Acetate4.4Good solvent for alkaloids of intermediate polarity.Other alkaloids, flavonoids, phenolics
Ethanol5.2Extracts a wide range of polar and moderately polar compounds.Alkaloids, flavonoids, tannins, glycosides
Methanol6.6Highly effective for extracting polar alkaloids.Polar alkaloids, glycosides, sugars

Table 2: Troubleshooting Guide for Column Chromatography

ProblemPotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. Aim for a target Rf of 0.2-0.4.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Peak Tailing Acidic nature of silica gel interacting with the basic alkaloid.Add 0.1-1% triethylamine to the mobile phase or use neutral alumina.
Compound Irreversibly Sticking to the Column Highly polar compound or strong interaction with the stationary phase.Increase the polarity of the mobile phase significantly (e.g., add methanol).
Cracked or Channeled Column Bed Improper packing of the column.Repack the column carefully, ensuring a uniform and compact bed.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Murraya koenigii Leaf Powder defatting Soxhlet Extraction (n-Hexane) plant_material->defatting alkaloid_extraction Soxhlet Extraction (Ethanol) defatting->alkaloid_extraction Defatted Plant Material crude_extract Crude Ethanolic Extract alkaloid_extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection semi_pure Semi-pure this compound fraction_collection->semi_pure Combined Fractions final_purification Preparative HPLC (Optional) semi_pure->final_purification pure_compound Pure this compound semi_pure->pure_compound If sufficient purity final_purification->pure_compound

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Purity Issue check_plant Verify Plant Material Quality start->check_plant optimize_tlc Optimize TLC for Mobile Phase start->optimize_tlc check_solvent Optimize Extraction Solvent check_plant->check_solvent check_conditions Adjust Extraction Time/Temp check_solvent->check_conditions check_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) optimize_tlc->check_stationary_phase add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_stationary_phase->add_modifier further_purification Perform Further Purification (e.g., Prep HPLC, Recrystallization) add_modifier->further_purification

Caption: Logical troubleshooting flowchart for common isolation and purification issues.

References

O-Methylmurrayamine A dose-response curve optimization for IC50 calculation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response curve of O-Methylmurrayamine A to accurately calculate its IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

This compound is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii. It has demonstrated potent anti-cancer activity, notably against DLD-1 colon cancer cells with a reported IC50 value of 17.9µM.[1] This activity is linked to the induction of mitochondrial apoptosis and downregulation of the mTOR/AKT signaling pathway.[1]

Q2: Which cell viability assay is recommended for determining the IC50 of this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and reliable colorimetric method for assessing the cytotoxic effects of natural products like this compound. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Q3: What is a typical concentration range to start with for an IC50 experiment with this compound?

Based on the reported IC50 value of 17.9µM in DLD-1 cells, a sensible starting concentration range would bracket this value.[1] A suggested range could be from 0.1 µM to 100 µM, using serial dilutions to cover several orders of magnitude. This wide range helps to ensure that the full sigmoidal dose-response curve, including the top and bottom plateaus, is captured.

Q4: How should I prepare this compound for cell culture experiments, considering its likely hydrophobic nature?

As a carbazole alkaloid, this compound is expected to be hydrophobic. Therefore, it should first be dissolved in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible IC50 values - Pipetting errors during serial dilutions. - Variation in cell seeding density. - Fluctuation in incubation time or conditions. - Degradation of this compound stock solution.- Use calibrated pipettes and ensure thorough mixing at each dilution step. - Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. - Strictly adhere to the optimized incubation time and maintain stable incubator conditions (temperature, CO2, humidity). - Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light).
Poorly defined sigmoidal curve (e.g., no clear upper or lower plateau) - Inappropriate concentration range. - Compound precipitation at higher concentrations. - Insufficient incubation time for the compound to exert its full effect.- Broaden the concentration range tested to include both very low and very high concentrations. - Visually inspect the wells for any signs of precipitation. If observed, consider using a solubilizing agent or adjusting the solvent system. Ensure the final DMSO concentration is not exceeded. - Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing the maximal effect.
High variability between replicate wells - Uneven cell distribution in the wells. - "Edge effect" in the microplate. - Contamination.- Ensure the cell suspension is homogenous before and during seeding. Gently rock the plate after seeding to ensure even distribution. - Avoid using the outermost wells of the microplate as they are more prone to evaporation. Fill these wells with sterile PBS or media. - Regularly check for signs of microbial contamination in cell cultures and reagents.
Low signal-to-noise ratio in the assay - Low metabolic activity of the chosen cell line. - Insufficient number of cells seeded. - Suboptimal wavelength reading.- Ensure that the cell line used is metabolically active and suitable for the chosen viability assay. - Optimize the cell seeding density to ensure a robust signal. - Confirm that the absorbance is being read at the correct wavelength for the specific assay (e.g., ~570 nm for MTT).

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol provides a general framework for determining the IC50 value of this compound. Researchers should optimize parameters such as cell seeding density and incubation time for their specific cell line.

1. Cell Seeding:

  • Culture the desired cancer cell line (e.g., DLD-1) in appropriate complete media.

  • Harvest cells during their logarithmic growth phase.

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Data Presentation

Table 1: Reported IC50 Value of this compound

CompoundCell LineIC50 (µM)Reference
This compoundDLD-1 (Colon Cancer)17.9[1]

Note: Further studies are required to determine the IC50 values of this compound in a broader range of cancer cell lines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment (e.g., 48 hours) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition (4 hours) treatment->mtt_addition formazan_dissolution Formazan Dissolution (DMSO) mtt_addition->formazan_dissolution absorbance_reading Absorbance Reading (570 nm) formazan_dissolution->absorbance_reading ic50_calculation IC50 Calculation (Non-linear Regression) absorbance_reading->ic50_calculation

Caption: Experimental workflow for IC50 determination of this compound.

mTOR_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibitor growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activates akt AKT pi3k->akt activates mtorc1 mTORC1 akt->mtorc1 activates protein_synthesis Protein Synthesis (e.g., 4E-BP1, S6K1) mtorc1->protein_synthesis promotes cell_survival Cell Survival mtorc1->cell_survival promotes cell_proliferation Cell Proliferation mtorc1->cell_proliferation promotes omma This compound omma->akt inhibits omma->mtorc1 inhibits

Caption: Simplified this compound mechanism via the AKT/mTOR pathway.

References

Minimizing non-specific cytotoxicity of O-Methylmurrayamine A in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Methylmurrayamine A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing non-specific cytotoxicity in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii. It has demonstrated potent anti-cancer activity, particularly against colon cancer cell lines.

Q2: What is the mechanism of action of this compound?

A2: this compound has been shown to induce apoptosis in cancer cells through the downregulation of the Akt/mTOR signaling pathway and activation of the mitochondrial apoptosis cascade.[1][2] This leads to cell cycle arrest and programmed cell death in susceptible cancer cells.

Q3: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

A3: Studies have shown that this compound has selective cytotoxicity towards cancer cells. For instance, it was potent against DLD-1 colon cancer cells with an IC50 value of 17.9µM, while showing no significant non-specific cytotoxicity against non-cancerous HEK-293 and HaCaT cells.[1][2]

Q4: What are the known IC50 values for this compound?

A4: The following table summarizes the reported IC50 values for this compound in a cancer cell line and two normal cell lines.

Cell LineCell TypeIC50 (µM)Reference
DLD-1Human Colon Carcinoma17.9[1]
HEK-293Human Embryonic KidneyNo significant cytotoxicity[1]
HaCaTHuman KeratinocyteNo significant cytotoxicity[1]

Troubleshooting Guide

This guide provides solutions to common issues that researchers may encounter when working with this compound.

Problem Possible Cause Suggested Solution
Unexpected cytotoxicity observed in my normal cell line. Different normal cell lines have varying sensitivities to bioactive compounds.1. Perform a dose-response curve: Determine the IC50 of this compound in your specific normal cell line to identify a non-toxic concentration range. 2. Reduce incubation time: Shorter exposure times may be sufficient to observe effects in cancer cells while minimizing toxicity in normal cells. 3. Consider a different normal cell line: If possible, use a less sensitive normal cell line as a control, such as HEK-293 or HaCaT, which have been reported to be resistant to this compound's cytotoxic effects.[1][2]
High background in cytotoxicity assays. Assay interference or improper handling.1. For MTT assay: Ensure complete solubilization of formazan crystals. Use appropriate blank controls (media only, media with MTT, cells with media). 2. For LDH assay: Use serum-free or low-serum media, as serum can contain LDH, leading to high background. Include a "no-cell" control.[3]
Inconsistent results between experiments. Variations in experimental conditions.1. Standardize cell seeding density: Ensure the same number of cells are plated for each experiment. 2. Maintain consistent incubation times: Adhere strictly to the planned incubation periods. 3. Prepare fresh drug dilutions: this compound solutions should be freshly prepared for each experiment to avoid degradation.
Difficulty in dissolving this compound. Poor solubility in aqueous solutions.This compound is a lipophilic compound. Prepare a stock solution in an appropriate organic solvent like DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • This compound

  • Serum-free cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as for the MTT assay.

  • Replace the medium with serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate for the desired time.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival OMA This compound OMA->AKT OMA->mTOR Bax Bax OMA->Bax Bcl2 Bcl-2 OMA->Bcl2 Apoptosis Apoptosis CytoC Cytochrome c Bax->CytoC Bcl2->Bax CytoC->Apoptosis

Caption: this compound's mechanism of action.

Experimental Workflow

G cluster_assays start Start Experiment cell_culture Cell Culture (Cancer and Normal Cells) start->cell_culture treatment Treat with This compound (Dose-Response) cell_culture->treatment cytotoxicity_assays Perform Cytotoxicity Assays treatment->cytotoxicity_assays MTT MTT Assay (Viability) cytotoxicity_assays->MTT LDH LDH Assay (Cytotoxicity) cytotoxicity_assays->LDH Apoptosis Annexin V/PI Assay (Apoptosis) cytotoxicity_assays->Apoptosis data_analysis Data Analysis (Calculate IC50) MTT->data_analysis LDH->data_analysis Apoptosis->data_analysis conclusion Evaluate Specificity & Mechanism data_analysis->conclusion

Caption: Workflow for assessing cytotoxicity.

References

LC-MS/MS detection and fragmentation issues for O-Methylmurrayamine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS detection and fragmentation of O-Methylmurrayamine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound and its protonated form?

A1: this compound has a molecular formula of C₁₉H₁₉NO₂. Its monoisotopic mass is 293.1416 g/mol .[1][2] In positive ion electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 294.1489.

Q2: What are the expected adducts for this compound in positive ion ESI-MS?

A2: Besides the protonated molecule ([M+H]⁺), it is common to observe other adducts in ESI-MS, especially with alkaloids.[3] Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4][5] Depending on the mobile phase composition, ammonium adducts ([M+NH₄]⁺) may also be observed, particularly if ammonium salts are used as mobile phase modifiers.[3]

Q3: What are the typical limit of detection (LOD) and limit of quantification (LOQ) for carbazole alkaloids like this compound using UPLC/MS/MS?

A3: A validated UPLC/MS/MS method for the quantification of eleven carbazole alkaloids, including this compound, in Murraya koenigii reported a limit of detection (LOD) in the range of 0.003–0.248 ng/mL and a limit of quantification (LOQ) in the range of 0.009–0.754 ng/mL for the entire group of compounds.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Precursor and Product Ions: Ensure the mass spectrometer is set to monitor the correct precursor and product ions for this compound. The protonated molecule ([M+H]⁺) with an m/z of 294.15 should be selected as the precursor ion. A likely major product ion results from the loss of a methyl group (CH₃), leading to a fragment with an m/z of 279.12. Therefore, the primary MRM transition to monitor would be 294.15 → 279.12.

    • Ionization Mode: this compound, as a carbazole alkaloid, is best detected in positive ion mode (ESI+). Verify that the instrument is operating in this mode.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient ionization and desolvation.

  • Suboptimal Chromatographic Conditions:

    • Mobile Phase: A mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is generally effective for the separation of alkaloids on a C18 column. The formic acid aids in the protonation of the analyte.

    • Gradient Elution: Employ a gradient elution to ensure adequate separation from matrix components and proper peak shape.

    • Column Choice: A C18 reversed-phase column is a suitable choice for the separation of pyranocarbazole alkaloids.

  • Sample Preparation Issues:

    • Extraction Efficiency: Ensure the extraction solvent and method are appropriate for carbazole alkaloids. A mixture of methanol and water is often used for extraction.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. To mitigate this, improve sample cleanup (e.g., using solid-phase extraction), optimize chromatographic separation to isolate the analyte from interfering compounds, or use a matrix-matched calibration curve.

Troubleshooting Workflow for Poor Signal Intensity

Caption: Troubleshooting logic for addressing poor or no signal for this compound.

Issue 2: Inconsistent or Unexpected Fragmentation Pattern

Possible Causes and Solutions:

  • Collision Energy: The fragmentation pattern is highly dependent on the collision energy.

    • Low Collision Energy: May result in insufficient fragmentation and a dominant precursor ion peak.

    • High Collision Energy: Can lead to excessive fragmentation, producing many low-mass ions and diminishing the intensity of characteristic product ions.

    • Optimization: Perform a collision energy optimization experiment to determine the value that yields the most intense and stable characteristic product ion(s). For pyranocarbazole alkaloids, a key fragmentation is often the loss of a methyl group.

  • In-Source Fragmentation: Fragmentation can occur in the ion source if the source conditions are too harsh (e.g., high cone voltage). This can lead to the appearance of fragment ions in a full scan MS spectrum and may complicate the interpretation of MS/MS data. Reduce the cone/fragmentor voltage to minimize in-source fragmentation.

  • Presence of Isomers: If co-eluting isomers are present, the MS/MS spectrum will be a composite of the fragmentation of all isomers, leading to a complex and potentially misleading pattern. Improve the chromatographic separation to resolve any isomeric compounds.

Expected Fragmentation of this compound

The structure of this compound, a pyranocarbazole alkaloid, suggests a likely fragmentation pathway involving the loss of a methyl radical (•CH₃) from the pyran ring or the methoxy group, which is a common fragmentation for such compounds.

Fragmentation Precursor [M+H]⁺ m/z 294.15 Fragment1 [M+H - CH₃]⁺ m/z 279.12 Precursor->Fragment1 - •CH₃ Fragment2 Further Fragmentation (e.g., loss of CO) Fragment1->Fragment2

Caption: Proposed primary fragmentation of this compound in MS/MS.

Experimental Protocols

Sample Preparation: Extraction of Carbazole Alkaloids from Plant Material
  • Homogenization: Weigh 1 gram of dried and powdered plant material.

  • Extraction: Add 10 mL of a methanol/water (80:20, v/v) solution to the sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

  • Pooling: Combine the supernatants from both extractions.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 294.15
Product Ion (Q3) m/z 279.12
Collision Energy Optimize for the specific instrument (typically 15-30 eV)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C

Quantitative Data Summary

The following table summarizes the reported performance of a validated UPLC/MS/MS method for the analysis of a group of carbazole alkaloids, including this compound.[6]

Analyte GroupLimit of Detection (LOD) Range (ng/mL)Limit of Quantification (LOQ) Range (ng/mL)
Carbazole Alkaloids0.003 – 0.2480.009 – 0.754

References

Technical Support Center: O-Methylmurrayamine A Anti-inflammatory Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers screening O-Methylmurrayamine A for its anti-inflammatory properties. The protocols and advice provided are based on established methods for evaluating the anti-inflammatory potential of natural products.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental workflow.

Cell Culture and Treatment
Issue Possible Cause(s) Recommended Solution(s)
High cell death in vehicle control wells - Solvent (e.g., DMSO) concentration is too high.- Poor cell health prior to seeding.- Contamination.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).- Use healthy, sub-confluent cells for experiments.- Regularly check for and address any signs of contamination.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors during treatment.- Edge effects in the microplate.[1]- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.[1][2]- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1]
Low or no inflammatory response after LPS stimulation - Inactive LPS.- Low cell density.- Cells have become unresponsive to LPS.- Use a fresh, properly stored stock of LPS.- Optimize cell seeding density.- Use a lower passage number of cells; some cell lines can become less responsive over time.
Nitric Oxide (NO) Assay (Griess Test)
Issue Possible Cause(s) Recommended Solution(s)
High background in negative control wells - Phenol red in the culture medium can interfere with the assay.- Contamination of reagents.- Use phenol red-free medium for the experiment.- Prepare fresh Griess reagents.
Low signal in positive control (LPS-stimulated) wells - Insufficient incubation time after LPS stimulation.- Griess reagents have degraded.- Ensure an adequate incubation period (e.g., 24 hours) for NO production.- Store Griess reagents protected from light and prepare fresh as needed.
Precipitate formation upon adding Griess reagents - Incompatibility with components in the culture medium.- Centrifuge the plate to pellet the precipitate before reading the absorbance.
Cytokine ELISA (TNF-α, IL-6)
Issue Possible Cause(s) Recommended Solution(s)
High signal in all wells, including blanks - Insufficient washing.- Detection antibody concentration is too high.- Contaminated substrate solution.[3]- Increase the number of wash steps and ensure complete removal of wash buffer.[3]- Optimize the detection antibody concentration.- Use fresh, colorless TMB substrate.[3]
No signal or weak signal in positive controls - Incorrect antibody pair.- Reagents stored improperly or expired.- Insufficient incubation times.[3]- Ensure the capture and detection antibodies are a matched pair for the target cytokine.- Check the expiration dates and storage conditions of all kit components.[2]- Adhere to the recommended incubation times and temperatures in the protocol.
High variability between duplicate wells - Pipetting inconsistency.- Incomplete washing.- Plate not sealed properly during incubation, leading to evaporation.- Use calibrated pipettes and consistent technique.- Ensure uniform washing across all wells.- Use plate sealers during incubation steps to prevent evaporation.[1]
Western Blotting (p-p65, p-IκBα, iNOS)
Issue Possible Cause(s) Recommended Solution(s)
No bands are visible - Poor protein transfer from gel to membrane.- Insufficient primary antibody concentration.- Inactive secondary antibody or substrate.- Confirm successful transfer using Ponceau S staining.[4]- Optimize the primary antibody concentration and incubation time.[5]- Use fresh secondary antibody and ECL substrate.
High background or non-specific bands - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6]- Titrate antibodies to determine the optimal concentration.[4]- Increase the duration and number of wash steps.[6]
Faint or weak bands - Low protein concentration in the sample.- Insufficient antibody incubation time.- Over-transfer of small proteins or under-transfer of large proteins.- Ensure adequate protein is loaded; use a protein assay to quantify.- Increase the primary antibody incubation time (e.g., overnight at 4°C).[5]- Optimize the transfer time and voltage based on the molecular weight of the target protein.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound?

A1: The optimal concentration should be determined experimentally. It is recommended to perform a dose-response study, starting with a wide range of concentrations (e.g., 1 µM to 100 µM). A preliminary cell viability assay (e.g., MTT or LDH assay) is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Q2: Which cell line is most appropriate for this screening?

A2: Murine macrophage cell lines such as RAW 264.7 or J774A.1 are commonly used for in vitro inflammation models because they produce significant amounts of inflammatory mediators like NO, TNF-α, and IL-6 upon stimulation with lipopolysaccharide (LPS).[7][8]

Q3: What is the purpose of using LPS in these assays?

A3: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells.[9] It is used to induce an inflammatory response in vitro, allowing for the evaluation of the anti-inflammatory effects of compounds like this compound.[9][10]

Q4: How can I be sure that this compound is not interfering with the assay itself?

A4: To rule out assay interference, run a control where this compound is added to the assay system in the absence of cells or just before the detection step. For example, in the Griess assay, add the compound to a known concentration of nitrite standard to see if it alters the absorbance reading.

Q5: What are the key signaling pathways to investigate for this compound's mechanism of action?

A5: Based on studies of similar carbazole alkaloids, the NF-κB and MAPK signaling pathways are primary targets to investigate.[11][12] Key proteins to examine by Western blot would include the phosphorylated forms of p65, IκBα, JNK, ERK, and p38.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic concentration of this compound.

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay

This assay measures the level of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement by ELISA

This protocol quantifies the concentration of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Seed RAW 264.7 cells and treat them with this compound and/or LPS as described in the NO assay protocol.

  • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[13]

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with this compound for 1-2 hours, followed by a short stimulation with LPS (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Viability
Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5085.4 ± 7.3
10060.2 ± 8.0

Data are presented as mean ± SD (n=3). Non-toxic concentrations (e.g., up to 25 µM) should be used for subsequent anti-inflammatory assays.

Table 2: Inhibition of NO and Cytokine Production by this compound
TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.450.3 ± 8.135.7 ± 6.2
LPS (1 µg/mL)45.8 ± 3.92540.1 ± 150.71850.4 ± 120.5
LPS + OMA (5 µM)35.2 ± 3.11890.5 ± 135.21420.8 ± 110.9
LPS + OMA (10 µM)22.6 ± 2.51150.7 ± 98.4890.2 ± 75.3
LPS + OMA (25 µM)10.4 ± 1.8480.3 ± 55.6350.6 ± 40.1

Data are presented as mean ± SD (n=3). OMA: this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Cell_Culture 1. Culture RAW 264.7 Cells Viability 2. Determine Non-Toxic Dose of OMA (MTT Assay) Cell_Culture->Viability Pre_Treat 3. Pre-treat cells with OMA Viability->Pre_Treat Select non-toxic doses Stimulate 4. Stimulate with LPS Pre_Treat->Stimulate Collect 5. Collect Supernatant & Lyse Cells Stimulate->Collect NO_Assay 6a. NO Assay (Griess) Collect->NO_Assay ELISA 6b. Cytokine ELISA (TNF-α, IL-6) Collect->ELISA Western_Blot 6c. Western Blot (NF-κB Pathway) Collect->Western_Blot

Caption: Experimental workflow for screening this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 IκBα degradation releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) OMA This compound OMA->IKK Inhibits? OMA->p65_p50 Inhibits Translocation? p65_p50_in_nucleus->Inflammation Binds DNA

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of O-Methylmurrayamine A and Cisplatin in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in-vitro efficacy of O-Methylmurrayamine A, a natural carbazole alkaloid, and cisplatin, a conventional chemotherapeutic agent, against colon cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, with a focus on the DLD-1 human colon adenocarcinoma cell line.

Performance Comparison at a Glance

ParameterThis compoundCisplatin
IC50 in DLD-1 Cells 17.9 μM[1][2]~10 μM[3]
Mechanism of Action Downregulation of Akt/mTOR signaling pathway, leading to apoptosis.[1][2]Induces DNA crosslinks, leading to DNA damage, cell cycle arrest, and apoptosis.
Cell Cycle Arrest G2/M phase arrest.[1][2]S and G2/M phase accumulation.
Apoptosis Induction Induces caspase-dependent apoptosis.[1][2]Induces apoptosis.

In-Depth Analysis

Cytotoxicity

This compound, isolated from the leaves of Murraya koenigii, has demonstrated potent anti-cancer activity against the DLD-1 colon cancer cell line with an IC50 value of 17.9 μM.[1][2] Notably, this cytotoxic effect was not observed in non-cancerous HEK-293 and HaCaT cells, suggesting a degree of selectivity for cancer cells.[1][2]

Cisplatin, a long-standing chemotherapy drug, also exhibits cytotoxicity against DLD-1 cells, with a reported IC50 value of approximately 10 μM.[3] The DLD-1 cell line has been characterized as having intermediate sensitivity to cisplatin compared to other colon cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound: The anti-cancer activity of this compound in DLD-1 cells is attributed to its ability to downregulate the Akt/mTOR signaling pathway.[1][2] This inhibition of a key cell survival pathway leads to the induction of caspase-dependent apoptosis.[1][2] The mechanism also involves an increase in reactive oxygen species (ROS) levels and depolarization of the mitochondrial membrane.[1][2]

O_Methylmurrayamine_A_Pathway This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA crosslinks DNA Damage DNA Damage DNA->DNA Damage DNA Repair Mechanisms DNA Repair Mechanisms DNA Damage->DNA Repair Mechanisms activates Apoptosis Apoptosis DNA Repair Mechanisms->Apoptosis if repair fails Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Endpoints DLD-1 Cells DLD-1 Cells Treatment Treatment with This compound or Cisplatin DLD-1 Cells->Treatment MTT Assay MTT Assay Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot IC50 Value IC50 Value MTT Assay->IC50 Value Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Apoptosis Percentage Apoptosis Percentage Apoptosis Assay->Apoptosis Percentage Protein Expression Protein Expression Western Blot->Protein Expression

References

Comparative Analysis of O-Methylmurrayamine A and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of O-Methylmurrayamine A remains challenging due to limited publicly available data. While preliminary studies indicate neuroprotective potential, a robust comparison with established and emerging neuroprotective agents is hampered by the scarcity of detailed experimental data and the absence of direct comparative trials.

This compound, a natural carbazole alkaloid isolated from Murraya koenigii, has demonstrated neuroprotective effects in preclinical models.[1][2][3] However, the body of research on this specific compound is not as extensive as that for more widely studied neuroprotective agents. This guide provides a comparative overview based on the available information, highlighting the mechanisms and experimental findings for this compound alongside a selection of other agents.

Overview of Neuroprotective Agents

Neuroprotective agents are compounds that preserve neuronal structure and function in the face of acute injuries like stroke or chronic neurodegenerative diseases.[4][5][6] Their mechanisms of action are diverse, often targeting pathways involved in oxidative stress, inflammation, excitotoxicity, and apoptosis.[7][8]

AgentChemical ClassPrimary Proposed Mechanism(s) of Action
This compound Carbazole AlkaloidAntioxidant, Anti-apoptotic
Edaravone Free radical scavengerAntioxidant
Citicoline Nucleotide derivativeMembrane stabilization, Neurotransmitter precursor
Minocycline Tetracycline antibioticAnti-inflammatory, Anti-apoptotic
N-acetylcysteine amide (NACA) Thiol-containing compoundAntioxidant, Anti-inflammatory

Mechanistic Insights and Signaling Pathways

The neuroprotective effects of these agents are mediated through various signaling pathways. While the precise pathway for this compound is not fully elucidated, its antioxidant and anti-apoptotic properties suggest an interaction with key cellular survival pathways.

This compound's Putative Neuroprotective Pathway

Based on its observed effects against oxidative stress-induced cell death, a potential mechanism for this compound involves the modulation of the Akt/mTOR pathway and the intrinsic apoptosis cascade. In other contexts, related carbazole alkaloids have been shown to influence these pathways.[9][10]

G Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2) Akt/mTOR Pathway Akt/mTOR Pathway Oxidative Stress (e.g., H2O2)->Akt/mTOR Pathway inhibits Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Oxidative Stress (e.g., H2O2)->Bax/Bcl-2 Ratio increases This compound This compound This compound->Akt/mTOR Pathway activates This compound->Bax/Bcl-2 Ratio decreases Neuronal Cell Survival Neuronal Cell Survival Akt/mTOR Pathway->Neuronal Cell Survival promotes Mitochondrial Apoptosis Mitochondrial Apoptosis Bax/Bcl-2 Ratio->Mitochondrial Apoptosis induces Mitochondrial Apoptosis->Neuronal Cell Survival inhibits

Caption: Putative neuroprotective mechanism of this compound.

Comparative Experimental Data

Direct comparative studies of this compound against other neuroprotective agents are not available in the current literature. The following table summarizes available data from individual studies. It is important to note that experimental conditions vary significantly between studies, making direct comparisons challenging.

AgentIn Vitro ModelInsultConcentration/DoseObserved Effect
This compound PC12 cellsH₂O₂Not specifiedIncreased cell viability
Edaravone Acute Ischemic Stroke PatientsIschemia30 mg, IVImproved functional outcomes
Citicoline Acute Ischemic Stroke PatientsIschemiaUp to 2000 mgMixed results, some studies show improved outcomes
Minocycline Amyotrophic Lateral Sclerosis (ALS) modelsVariousVariesPreclinical efficacy, limited clinical success
NACA Rat model of traumatic brain injuryPenetrating brain injury300 mg/kg, IPDecreased neuronal degeneration and apoptosis

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings.

In Vitro Neuroprotection Assay for this compound

Cell Culture and Treatment:

  • PC12 cells are cultured in appropriate media and conditions.

  • Cells are pre-treated with varying concentrations of this compound for a specified duration.

  • Following pre-treatment, cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

Assessment of Cell Viability:

  • Cell viability is assessed using a standard method such as the MTT assay.

  • The absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to a control group.

In Vivo Model of Traumatic Brain Injury for NACA

Animal Model:

  • Male Sprague-Dawley rats are subjected to a focal penetrating traumatic brain injury.

  • A control group undergoes sham surgery.

Treatment and Analysis:

  • Treated animals receive an intraperitoneal (IP) injection of NACA (300 mg/kg) shortly after the injury.

  • Brain tissue is collected at specified time points post-injury.

  • Immunohistochemistry and TUNEL staining are performed on brain sections to assess neuronal degeneration and apoptosis, respectively.[11]

Challenges and Future Directions

The field of neuroprotection faces significant challenges in translating preclinical findings into clinical success.[4][12][13] Many agents that show promise in animal models fail to demonstrate efficacy in human trials. This discrepancy may be due to a variety of factors, including differences in pathophysiology between animal models and human diseases, issues with drug delivery across the blood-brain barrier, and the complexity of neurodegenerative processes.[14]

For this compound, future research should focus on:

  • Elucidating its precise mechanism of action and identifying its molecular targets.

  • Conducting dose-response studies in various in vitro and in vivo models of neurological disorders.

  • Performing direct comparative studies against other neuroprotective agents under standardized experimental conditions.

  • Evaluating its pharmacokinetic and safety profiles.

Conclusion

This compound is a promising natural product with demonstrated neuroprotective potential in a preliminary in vitro study. However, a comprehensive understanding of its efficacy and a direct comparison with other neuroprotective agents are currently limited by the lack of extensive research. Further investigation is warranted to fully characterize its therapeutic potential for the treatment of neurological disorders. Researchers in drug development should consider the challenges of clinical translation that have plagued other neuroprotective agents and design future studies accordingly.

References

Unveiling the Pro-Apoptotic Power of O-Methylmurrayamine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Methylmurrayamine A, a pyranocarbazole alkaloid isolated from the leaves of Murraya koenigii, has emerged as a promising candidate in cancer research, particularly for its ability to induce programmed cell death, or apoptosis, in colon cancer cells.[1][2] This guide provides a comprehensive comparison of the apoptotic mechanism of this compound with other natural compounds, supported by experimental data and detailed protocols for key assays. Our objective is to offer a clear and objective resource for researchers investigating novel therapeutic agents for cancer treatment.

Comparative Analysis of Apoptotic Induction

This compound has been shown to induce apoptosis in DLD-1 colon cancer cells with an IC50 value of 17.9µM.[1][2] Its mechanism of action is multifaceted, primarily targeting the intrinsic or mitochondrial pathway of apoptosis. This is achieved through the disruption of key cellular processes, leading to cell demise. For a comprehensive understanding, we compare its activity with Murrayazoline, another potent alkaloid from the same plant, and two other well-researched natural compounds, Curcumin and Berberine, known for their pro-apoptotic effects in colon cancer.

Table 1: Comparison of IC50 Values in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundDLD-117.9[1][2]
MurrayazolineDLD-15.7[1][2]
CurcuminHCT-116, SW480~25-50
BerberineHCT-8, HT29~20-100

Table 2: Mechanistic Comparison of Apoptosis Induction

MechanismThis compound & MurrayazolineCurcuminBerberine
Primary Pathway Mitochondrial (Intrinsic) PathwayMitochondrial & Extrinsic PathwaysMitochondrial Pathway
ROS Generation IncreasedIncreasedIncreased
Mitochondrial Membrane Potential DecreasedDecreasedDecreased
Bcl-2 Family Modulation Upregulation of Bax/Bcl-2 ratioUpregulation of Bax, Downregulation of Bcl-2Upregulation of Bax, Downregulation of Bcl-2
Caspase Activation Activation of Caspase-3Activation of Caspase-3, -8, -9Activation of Caspase-3, -9
Signaling Pathway Modulation Downregulation of mTOR/Akt pathwayInhibition of Wnt/β-catenin, NF-κBInhibition of Wnt/β-catenin, MAPK/JNK/p38

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers a cascade of events culminating in apoptosis. The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. A key regulatory step is the upregulation of the Bax/Bcl-2 ratio, which further promotes mitochondrial permeabilization.[1][2] These events converge on the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1][2] Furthermore, this compound has been observed to inhibit the mTOR/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[1][2]

G OMMA This compound ROS ↑ Reactive Oxygen Species (ROS) OMMA->ROS mTOR_Akt ↓ mTOR/Akt Pathway OMMA->mTOR_Akt MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 Casp3 ↑ Caspase-3 Activation Bax_Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis mTOR_Akt->Apoptosis G start Treat DLD-1 cells with This compound annexin Annexin V/PI Staining (Flow Cytometry) start->annexin ros DCFH-DA Assay (ROS Detection) start->ros mmp JC-1 Assay (Mitochondrial Potential) start->mmp western Western Blot Analysis (Bax, Bcl-2, Caspase-3, p-Akt, p-mTOR) start->western data Data Analysis & Interpretation annexin->data ros->data mmp->data western->data

References

A Comparative Guide to O-Methylmurrayamine A and Other Natural mTOR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of O-Methylmurrayamine A and other natural compounds as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Performance Comparison of Natural mTOR Inhibitors

The efficacy of various natural compounds in inhibiting mTOR varies, with potencies observed from the nanomolar to the micromolar range. This compound, a pyranocarbazole alkaloid isolated from Murraya koenigii, has demonstrated anti-cancer activity in DLD-1 colon cancer cells with a half-maximal inhibitory concentration (IC50) of 17.9 µM, an effect linked to the downregulation of the Akt/mTOR signaling pathway.[1][2]

For comparison, other well-studied natural mTOR inhibitors include curcumin, resveratrol, epigallocatechin gallate (EGCG), quercetin, and berberine. The inhibitory activities of these compounds are presented below, though it is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.

CompoundIC50 / Ki ValueAssay TypeCell Line / SystemReference
This compound IC50: 17.9 µMCell-based (MTT)DLD-1 (Colon)[1][2]
Curcumin IC50: ~2-5 µMCell-based (Growth)Rh1, Rh30 (Rhabdomyosarcoma)[3]
IC50: 2.5 µM (mTORC1), >40 µM (mTORC2)Cell-basedRhabdomyosarcoma cells[4]
Resveratrol IC50: ~10 µMIn vitro Kinase AssayCell-free[5]
IC50: 58.25 µMCell-based (CCK-8)Raji (B-cell lymphoma)[6]
Epigallocatechin Gallate (EGCG) Ki: 320 nMIn vitro Kinase AssayCell-free[7]
Quercetin IC50: ~3.8 µM (for PI3K)In vitro Kinase AssayCell-free[8]
IC50: 44.69 µMCell-based (MTT)MB49 (Bladder)[9]
Berberine IC50: 25 µMCell-based (MTT)T47D, MCF-7 (Breast)[10]
IC50: 4.14 µMCell-based (MTT)MDA-MB-231 (Breast)[11]

Mechanisms of Action

These natural compounds inhibit the mTOR pathway through various mechanisms:

  • This compound : Downregulates the Akt/mTOR signaling pathway.[1][2]

  • Curcumin : Has been suggested to inhibit both mTORC1 and mTORC2 by disrupting the association of mTOR with its regulatory proteins, raptor and rictor, respectively.[4]

  • Resveratrol : Can directly inhibit mTOR kinase activity by competing with ATP.[5] It has also been reported to inhibit mTOR signaling by promoting the interaction between mTOR and its inhibitor, DEPTOR.[12]

  • Epigallocatechin Gallate (EGCG) : Acts as a dual inhibitor of PI3K and mTOR, competing with ATP for binding to the kinase domain of both enzymes.[7]

  • Quercetin : Functions as a dual PI3K/mTOR inhibitor.[13]

  • Berberine : Inactivates the Akt/mTOR signaling pathway, leading to the induction of autophagic cell death in some cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays used to characterize mTOR inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cells.

  • Cell Seeding : Plate cells (e.g., DLD-1 colon cancer cells) in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis of mTOR Signaling Pathway

Western blotting is used to detect changes in the protein expression and phosphorylation status of components of the mTOR signaling pathway.

  • Cell Lysis : Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro mTOR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of mTOR.

  • Immunoprecipitation of mTOR : Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 or mTORC2 complex using antibodies against Raptor or Rictor, respectively.

  • Kinase Reaction : Resuspend the immunoprecipitates in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 for mTORC1), ATP, and the test compound at various concentrations.

  • Incubation : Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis : Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. The IC50 value is determined by quantifying the reduction in substrate phosphorylation at different inhibitor concentrations.[5]

Visualizing mTOR Inhibition

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by natural compounds.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC1_2 TSC1/TSC2 AKT->TSC1_2 | Rheb Rheb-GTP TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy —| Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis —| mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Inhibitors Natural Inhibitors (this compound, Curcumin, Resveratrol, EGCG, Quercetin, Berberine) Inhibitors->PI3K Inhibitors->AKT Inhibitors->mTORC1

Caption: The mTOR signaling pathway and points of inhibition by natural compounds.

Experimental Workflow for Evaluating mTOR Inhibitors

This diagram outlines a typical workflow for screening and characterizing natural compounds as potential mTOR inhibitors.

Experimental_Workflow Start Start: Library of Natural Compounds Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Start->Cell_Viability IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Western_Blot Western Blot Analysis (p-mTOR, p-S6K, p-4EBP1) IC50_Determination->Western_Blot Select promising compounds Kinase_Assay In Vitro mTOR Kinase Assay Western_Blot->Kinase_Assay Mechanism_Study Mechanism of Action Studies (e.g., ATP competition) Kinase_Assay->Mechanism_Study End End: Characterized mTOR Inhibitor Mechanism_Study->End

Caption: A typical experimental workflow for evaluating mTOR inhibitors.

References

Comparative Molecular Docking Analysis of O-Methylmurrayamine A with Known AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Computational Approach to Elucidating Potential Inhibitory Mechanisms

This guide provides a comparative molecular docking analysis of O-Methylmurrayamine A, a natural carbazole alkaloid, against known inhibitors of the serine/threonine kinase AKT1. This in silico study aims to predict the binding affinity and potential interaction mechanisms of this compound with AKT1, offering a preliminary assessment of its inhibitory potential relative to established drugs. This work is intended for researchers, scientists, and professionals in the field of drug discovery and development.

This compound, isolated from Murraya koenigii, has demonstrated anti-cancer properties, and studies have suggested its activity is linked to the downregulation of the PI3K/AKT/mTOR signaling pathway[1][2]. The AKT kinase family, particularly AKT1, is a critical node in this pathway, regulating cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This guide will detail the methodology for a comparative molecular docking study, present the predicted binding data in a clear, tabular format, and visualize the experimental workflow and the relevant signaling pathway.

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below. This protocol outlines the steps for preparing the protein target and ligands, performing the docking simulations, and analyzing the results.

1. Software and Resources:

  • Protein Preparation: UCSF Chimera, AutoDock Tools

  • Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools

  • Molecular Docking: AutoDock Vina

  • Visualization: PyMOL, Discovery Studio Visualizer

2. Protein Preparation:

  • The three-dimensional crystal structure of human AKT1 (PDB ID: 4EKL) was retrieved from the RCSB Protein Data Bank.

  • The protein structure was prepared using AutoDock Tools. This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.

  • The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.

3. Ligand Preparation:

  • The 2D structure of this compound was drawn using ChemDraw and its 3D coordinates were generated and optimized using Avogadro.

  • The structures of the known AKT inhibitors (Ipatasertib, MK-2206, and Perifosine) were obtained from the PubChem database.

  • All ligand structures were prepared using AutoDock Tools. This included detecting the root, setting the number of rotatable bonds, and assigning Gasteiger charges.

  • The prepared ligand structures were saved in the PDBQT format.

4. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • A grid box was defined to encompass the ATP-binding site of AKT1 for the ATP-competitive inhibitors (Ipatasertib and MK-2206) and the allosteric site for Perifosine. The same grid box parameters were used for this compound to explore its potential binding site.

  • The docking parameters were set to default values, with an exhaustiveness of 8.

  • AutoDock Vina generated multiple binding poses for each ligand, ranked by their binding affinity scores.

5. Analysis of Docking Results:

  • The binding poses with the lowest binding energy (highest affinity) were selected for further analysis.

  • The interactions between the ligands and the amino acid residues of AKT1 were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified and tabulated.

Data Presentation

The following table summarizes the quantitative data obtained from the molecular docking simulations. The data includes the binding affinity (in kcal/mol), the number of hydrogen bonds formed, and the key interacting amino acid residues for this compound and the known AKT inhibitors.

CompoundType of InhibitorBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
This compound Putative-8.22Glu228, Ala230, Leu264
Ipatasertib ATP-Competitive-10.54Glu228, Ala230, Thr291, Lys179
MK-2206 Allosteric-9.83Trp80, Tyr272, Phe293
Perifosine Allosteric-7.51Trp80, Gln79

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Visualizations

The following diagrams illustrate the AKT signaling pathway and the workflow of the comparative molecular docking study.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor AKT Inhibitors (e.g., this compound) Inhibitor->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_output Output Protein Protein Preparation (AKT1 - PDB: 4EKL) Docking Molecular Docking (AutoDock Vina) Protein->Docking Ligand Ligand Preparation (this compound, Known Inhibitors) Ligand->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for the comparative molecular docking study.

References

Safety Operating Guide

Personal protective equipment for handling O-Methylmurrayamine A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of O-Methylmurrayamine A, a carbazole alkaloid. The following procedures are based on best practices for handling potent and potentially hazardous compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Due to the potential bioactivity of this compound, a comprehensive approach to personal protection is mandatory. The primary routes of exposure to hazardous drugs are skin contact, inhalation, and ingestion[1][2]. Therefore, a multi-layered PPE strategy is essential.

Summary of Required Personal Protective Equipment

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double Gloving: Nitrile or Neoprene GlovesASTM D6978 tested for chemotherapy drug resistance is recommended[1].Prevents skin contact and absorption. Double gloving provides an extra barrier against contamination.
Body Protection Disposable, Poly-Coated Gown or CoverallLong-sleeved with tight-fitting cuffs. Impermeable to liquids[3].Protects skin from spills and contamination. "Bunny suits" offer head-to-toe protection[4].
Eye & Face Protection Chemical Splash Goggles and a Face ShieldGoggles should meet ANSI Z.87.1 standard[5].Protects eyes and face from splashes of liquids and airborne particles[2][4][5].
Respiratory Protection NIOSH-approved N95 or higher-level RespiratorMust be fit-tested annually[2][5].Prevents inhalation of aerosols or fine powders, especially when handling the solid compound[2][4].
Foot Protection Closed-toe, liquid-resistant shoes and Shoe CoversNeoprene or nitrile rubber boots are recommended for large-scale operations[3].Protects feet from spills and prevents the spread of contamination.
Head & Hair Protection Hair Covers/BonnetsContains hair to prevent contamination of the work area and the sample[4].

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure risk.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Controlled Area gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Order gather_ppe->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh_compound->dissolve conduct_experiment Conduct Experiment in Fume Hood dissolve->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces Experiment Complete doff_ppe Doff PPE in Reverse Order decontaminate_surfaces->doff_ppe dispose_waste Dispose of Waste in Labeled Containers doff_ppe->dispose_waste

Figure 1. Workflow for Safe Handling of this compound.

Protocol Details:

  • Preparation:

    • Work should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for airborne particles[1].

    • Assemble all necessary PPE before handling the compound.

    • Don PPE in the following order: shoe covers, inner gloves, gown, hair cover, face mask/respirator, goggles/face shield, and outer gloves.

  • Handling:

    • If working with the solid form, handle it in a ventilated balance enclosure to prevent inhalation of dust.

    • When preparing solutions, do so within the fume hood.

    • Avoid eating, drinking, or smoking in the laboratory area[6][7].

    • Wash hands thoroughly with soap and water after removing gloves[2].

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[6][8].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[6].

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered hazardous waste.

  • Containment: Dispose of all contaminated solid waste in a clearly labeled, sealed hazardous waste container[6].

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methylmurrayamine A
Reactant of Route 2
O-Methylmurrayamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.